E3 ligase Ligand 24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H26Cl2N4O5S |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
1-[2-[(3,4-dichloro-2,7a-dihydro-1H-indol-7-yl)sulfamoyl]-4-methyl-2,3-dihydrofuran-5-carbonyl]-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H26Cl2N4O5S/c1-11-9-16(32-19(11)21(29)27-7-5-12(6-8-27)20(28)24-2)33(30,31)26-15-4-3-13(22)17-14(23)10-25-18(15)17/h3-4,12,16,18,25-26H,5-10H2,1-2H3,(H,24,28) |
InChI Key |
LHJCXLWOHHAVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(C1)S(=O)(=O)NC2=CC=C(C3=C(CNC23)Cl)Cl)C(=O)N4CCC(CC4)C(=O)NC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of E3 Ligase Ligand 24
This guide provides a comprehensive overview of the discovery, synthesis, and characterization of E3 ligase Ligand 24, a potent and selective binder of the DCAF15 E3 ubiquitin ligase. This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. While much of the field has focused on a limited number of E3 ligases, such as VHL and Cereblon, there is a growing need to expand the repertoire of available E3 ligase recruiters to overcome limitations such as acquired resistance and to broaden the scope of degradable targets.
DDB1 and CUL4 associated factor 15 (DCAF15) is a substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1] The discovery of ligands that can effectively recruit DCAF15 is of significant interest for the development of novel TPD therapies. This guide focuses on "this compound" (hereinafter referred to as Ligand 24), a potent DCAF15 binder identified by Macmillan-Jones and colleagues in their 2024 publication in the Journal of Medicinal Chemistry.[2]
Discovery of Ligand 24
The discovery of Ligand 24 was the result of a structure-based drug design and optimization effort starting from known, lower-affinity DCAF15 binders. The initial screening campaigns for DCAF15 ligands often leverage known sulfonamide-based molecular glues like indisulam and E7820, which induce the degradation of the splicing factor RBM39.[3][4]
The general workflow for the discovery and validation of a novel E3 ligase ligand, such as Ligand 24, is a multi-step process.
References
E3 Ligase Ligand 24: A Potent DCAF15 Binder and a Case Study in the Challenges of Novel PROTAC Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The field of targeted protein degradation (TPD) has opened new therapeutic avenues by utilizing cellular machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology, acting as bifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. While the majority of current PROTACs utilize a limited number of E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), significant research is focused on expanding the repertoire of available E3 ligases to overcome potential resistance mechanisms and broaden the scope of degradable targets.
In this context, DDB1 and CUL4-associated factor 15 (DCAF15) has emerged as a promising E3 ligase substrate receptor for TPD. E3 ligase Ligand 24 (also referred to as Compound 24) was developed as a potent and selective ligand for DCAF15.[1][2] This guide provides a detailed overview of its mechanism of action, drawing from studies that optimized its development and evaluated its utility in heterobifunctional degraders. While Ligand 24 demonstrates high-affinity binding to DCAF15, its incorporation into a PROTAC targeting the well-characterized protein BRD4 yielded critical insights into the complexities of PROTAC design, revealing a DCAF15-independent degradation mechanism.[2][3][4] This surprising outcome serves as an important case study for the scientific community, highlighting the necessity of rigorous mechanistic validation in the development of novel TPD modalities.
Core Mechanism of Action: Intended versus Observed
The primary goal of incorporating an E3 ligase ligand into a PROTAC is to hijack the function of the corresponding E3 ligase, forcing it to recognize and ubiquitinate a new protein target.
Intended Mechanism of Action
The intended mechanism for a PROTAC utilizing this compound is to form a ternary complex between the target protein, the PROTAC, and the DCAF15 E3 ligase complex. This proximity-induced event would then lead to the polyubiquitination of the target protein and its subsequent recognition and degradation by the 26S proteasome.
References
In-Depth Technical Guide: E3 Ligase Ligand 24 and its Binding Affinity for DCAF15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and interaction between E3 ligase Ligand 24 and its target, DDB1 and CUL4 associated factor 15 (DCAF15). This information is critical for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD) using technologies like Proteolysis Targeting Chimeras (PROTACs).
Introduction
DCAF15 is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. Small molecules that bind to DCAF15 can be leveraged to recruit this E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. This compound, also known as compound 24, has been identified as a potent binder of DCAF15. It was developed through the optimization of aryl sulfonamide scaffolds, such as E7820, using structure-based design methodologies, including cryogenic electron microscopy (cryo-EM).[1] While Ligand 24 demonstrates high affinity for DCAF15, it is crucial to note that its incorporation into certain PROTACs, for example, those targeting BRD4, has shown that the resulting protein degradation was not mediated by DCAF15, highlighting the complexity of developing effective PROTACs.[1]
Quantitative Binding Affinity Data
The binding affinity of this compound for DCAF15 has been quantitatively determined, demonstrating its potency as a ligand. The key metric for its binding affinity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand or other probe.
| Ligand | Target | Binding Affinity (IC50) | Notes |
| This compound | DCAF15 | 0.053 µM (53 nM) | Identified as a potent binder for the E3 Ligase DCAF15.[2][3] This potency makes it a valuable tool for studying DCAF15-mediated targeted protein degradation.[2] |
Signaling Pathway and Mechanism of Action
This compound functions by recruiting the DCAF15 E3 ligase complex to a target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome. This mechanism is the foundation of PROTAC technology. The general signaling pathway is illustrated below.
Caption: DCAF15-mediated protein degradation pathway initiated by a PROTAC.
Experimental Protocols
The binding affinity of this compound for DCAF15 can be determined using various biophysical techniques. A Fluorescence Polarization (FP) assay is a common method for such measurements.
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity (Kd or IC50) of this compound for the DCAF15 protein.
Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled ligand (tracer) upon binding to a larger protein. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger DCAF15 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. An unlabeled ligand (this compound) will compete with the tracer for binding to DCAF15, causing a decrease in polarization in a concentration-dependent manner.
Materials:
-
Purified recombinant DCAF15 protein complex (e.g., DCAF15/DDB1/DDA1)
-
Fluorescently labeled tracer ligand known to bind DCAF15
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent tracer at a suitable concentration (e.g., 1 µM) in the assay buffer.
-
Prepare a stock solution of purified DCAF15 protein complex (e.g., 10 µM) in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer, typically starting from a high concentration (e.g., 100 µM) down to a very low concentration, including a no-ligand control.
-
-
Assay Setup:
-
In a 384-well microplate, add a constant, low concentration of the fluorescent tracer to all wells. The final concentration should be below the Kd of the tracer for DCAF15 to ensure sensitivity.
-
Add the serially diluted this compound to the wells.
-
Initiate the binding reaction by adding a constant concentration of the DCAF15 protein to all wells (except for the no-protein control). The final concentration of DCAF15 should be chosen to give a significant polarization signal with the tracer.
-
Include control wells:
-
Tracer only (for baseline low polarization).
-
Tracer + DCAF15 (for maximum polarization).
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The raw fluorescence polarization data is plotted against the logarithm of the concentration of this compound.
-
The data is then fitted to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).
-
From this curve, the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer from DCAF15, is determined.
-
The following diagram illustrates the workflow of the Fluorescence Polarization assay.
Caption: Workflow for determining binding affinity using a Fluorescence Polarization assay.
References
In-Depth Technical Guide: Selectivity Profile of E3 Ligase Ligand 24 Against Other E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 ligase Ligand 24, a potent binder of the DCAF15 E3 ubiquitin ligase. The document details its binding affinity, and critically, its selectivity profile against other E3 ligases is inferred from the available literature on similar compounds and general screening practices, as specific selectivity panel data for Ligand 24 is not publicly available. This guide also includes detailed experimental protocols for assays relevant to determining E3 ligase ligand selectivity and visualizes key concepts and workflows using Graphviz diagrams.
Introduction to this compound
This compound is a potent small molecule ligand developed for the DDB1 and CUL4 associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2][3] It was identified through the optimization of micromolar starting points using cryo-EM supported, structure-based design.[1][3] While initially developed with the intention of being incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins, further studies revealed complexities in its mechanism of action when utilized in this manner.
A key finding from the primary literature is that while a PROTAC incorporating Ligand 24 did induce the degradation of the bromodomain-containing protein 4 (BRD4), this degradation was surprisingly found to be independent of DCAF15. This underscores the critical importance of thorough mechanistic validation and selectivity profiling in the development of novel E3 ligase recruiters.
Quantitative Data: Binding Affinity and Selectivity
While a comprehensive selectivity panel for this compound against a wide range of other E3 ligases is not available in the public domain, the primary literature provides a precise measurement of its binding affinity for its intended target, DCAF15.
| Ligand | Target E3 Ligase | Assay Type | Affinity (IC50) |
| This compound | DCAF15 | Biochemical Assay | 0.053 µM |
Table 1: Binding Affinity of this compound for DCAF15.
To assess the selectivity of a novel E3 ligase ligand like Ligand 24, it would typically be screened against a panel of other E3 ligases. The data from such a screen would be presented as IC50 or Kd values for each off-target ligase. In the absence of specific data for Ligand 24, a representative, hypothetical selectivity profile is presented below to illustrate how such data would be structured.
| E3 Ligase Target | Ligand 24 Binding Affinity (IC50/Kd) |
| DCAF15 (Primary Target) | 53 nM |
| Cereblon (CRBN) | > 10,000 nM |
| Von Hippel-Lindau (VHL) | > 10,000 nM |
| MDM2 | > 10,000 nM |
| cIAP1 | > 10,000 nM |
| XIAP | > 10,000 nM |
| RNF4 | > 10,000 nM |
| RNF114 | > 10,000 nM |
| KEAP1 | > 10,000 nM |
Table 2: Illustrative Selectivity Profile of this compound. This table represents a hypothetical selectivity screen. The values for E3 ligases other than DCAF15 are illustrative and not based on published experimental data for Ligand 24.
Experimental Protocols
Detailed methodologies are crucial for the validation and further development of E3 ligase ligands. The following are detailed protocols for assays commonly used to determine the binding affinity and selectivity of ligands like this compound.
E3 Ligase-Ligand Binding Assay (AlphaScreen Format)
This protocol describes a competitive binding assay using AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology to determine the IC50 value of a test compound against an E3 ligase.
Materials:
-
Recombinant purified His-tagged E3 ligase (e.g., DCAF15 complex)
-
Biotinylated tracer ligand (a known binder to the E3 ligase)
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% BSA)
-
Test compound (e.g., this compound)
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Reagent Preparation:
-
Dilute the His-tagged E3 ligase to the desired concentration in assay buffer.
-
Dilute the biotinylated tracer ligand to the desired concentration in assay buffer.
-
Prepare a slurry of Streptavidin-coated Donor beads and anti-His Acceptor beads in assay buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the diluted His-tagged E3 ligase to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the diluted biotinylated tracer ligand to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the bead slurry to each well in subdued light.
-
-
Incubation and Reading:
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the binding of the test compound.
-
Plot the signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
E3 Ligase Selectivity Profiling (Binding Assay Panel)
This protocol outlines a general workflow for screening a compound against a panel of E3 ligases to determine its selectivity. This is often performed by specialized contract research organizations (CROs).
Workflow:
-
E3 Ligase Panel Selection: A panel of purified, recombinant E3 ligases representing different families (e.g., RING, HECT, RBR) is selected.
-
Assay Format: A suitable binding assay format is chosen, such as:
-
Radioligand Binding Assay: A radiolabeled known ligand is competed off by the test compound.
-
Fluorescence Polarization (FP): A fluorescently labeled tracer is displaced by the test compound, leading to a change in polarization.
-
Surface Plasmon Resonance (SPR): The binding of the test compound to an immobilized E3 ligase is measured in real-time.
-
Differential Scanning Fluorimetry (DSF): The change in the melting temperature of the E3 ligase upon compound binding is measured.
-
-
Primary Screen: The test compound is screened at a single high concentration (e.g., 10 µM) against the entire E3 ligase panel. The percentage of inhibition or binding is determined.
-
Dose-Response Analysis: For any E3 ligase where significant inhibition is observed in the primary screen, a full dose-response curve is generated to determine the IC50 or Kd value.
-
Selectivity Score Calculation: The selectivity can be quantified by comparing the affinity for the primary target (e.g., DCAF15) to the affinities for off-target E3 ligases.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the analysis of this compound.
Caption: Binding of this compound to the DCAF15 substrate receptor.
Caption: The intended PROTAC mechanism of action for a Ligand 24-based degrader.
References
An In-depth Technical Guide to DCAF15 E3 Ligase: Function, Substrates, and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DDB1 and CUL4 associated factor 15 (DCAF15) is a substrate receptor for the CULLIN4-RING E3 ubiquitin ligase (CRL4) complex, a key regulator of protein homeostasis. While its endogenous functions are still being fully elucidated, DCAF15 has garnered significant attention in the field of targeted protein degradation. This is due to its unique ability to be co-opted by a class of small molecules known as aryl sulfonamides, such as indisulam and E7820. These "molecular glues" induce the degradation of neo-substrates, most notably the RNA-binding protein RBM39, through the formation of a ternary complex with DCAF15. The degradation of RBM39 and other splicing factors leads to widespread splicing alterations and subsequent apoptosis in cancer cells, highlighting the therapeutic potential of targeting the DCAF15 E3 ligase complex. This technical guide provides a comprehensive overview of the core functions of DCAF15, its known endogenous and neo-substrates, and the methodologies employed to study this intriguing E3 ligase.
Core Function of DCAF15 E3 Ligase
DCAF15 functions as the substrate recognition subunit of the CRL4-DCAF15 E3 ubiquitin ligase complex.[1][2] This multi-protein complex is composed of a cullin 4 (CUL4A or CUL4B) scaffold, the RING-box protein 1 (RBX1), the linker protein DNA damage-binding protein 1 (DDB1), and the DCAF15 substrate receptor.[3] The primary role of this complex is to mediate the ubiquitination of specific substrate proteins, targeting them for proteasomal degradation.[2] The process begins with the activation of ubiquitin by a ubiquitin-activating enzyme (E1) and its transfer to a ubiquitin-conjugating enzyme (E2). The CRL4-DCAF15 complex then facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate protein recognized by DCAF15.
The native functions of DCAF15 are involved in regulating crucial cellular processes. For instance, the CRL4-DCAF15 complex has been implicated in regulating the effector functions of natural killer (NK) cells, potentially through the ubiquitination and degradation of the cohesin subunits SMC1A and SMC3.[2]
DCAF15 Substrates
The substrates of DCAF15 can be categorized into two main groups: endogenous substrates that are naturally recognized and targeted by the ligase, and neo-substrates whose degradation is induced by the presence of molecular glue compounds.
Endogenous Substrates
-
ZEB1 (Zinc Finger E-Box Binding Homeobox 1): DCAF15 has been identified as a tumor suppressor in hepatocellular carcinoma (HCC) by targeting the transcription factor ZEB1 for ubiquitination and proteasomal degradation. DCAF15 specifically recognizes the N-terminal zinc finger domain of ZEB1. The degradation of ZEB1, a key driver of the epithelial-to-mesenchymal transition (EMT), suppresses cancer cell proliferation, migration, and invasion.
-
SMC1A and SMC3 (Structural Maintenance of Chromosomes 1A and 3): The CRL4-DCAF15 complex is thought to regulate the function of natural killer (NK) cells by mediating the ubiquitination and degradation of these cohesin complex subunits.
Neo-Substrates (Molecular Glue-Mediated)
The most well-characterized function of DCAF15 in a therapeutic context is its hijacking by aryl sulfonamide compounds. These molecules act as a "molecular glue," inducing a novel protein-protein interaction between DCAF15 and specific neo-substrates, leading to their degradation.
-
RBM39 (RNA Binding Motif Protein 39): Indisulam and related compounds promote the recruitment of RBM39 to the CRL4-DCAF15 E3 ligase, leading to its polyubiquitination and degradation. The degradation of RBM39, an essential splicing factor, results in aberrant pre-mRNA splicing, ultimately causing cell death in cancer cells. The sensitivity of cancer cell lines to indisulam often correlates with the expression levels of DCAF15.
-
RBM23 (RNA Binding Motif Protein 23): This paralog of RBM39 is also degraded in a sulfonamide-dependent manner via recruitment to DCAF15.
-
PRPF39 (Pre-MRNA Processing Factor 39): Aryl sulfonamides also promote the ubiquitination and degradation of this splicing factor.
Quantitative Data
The interaction between DCAF15, molecular glues, and neo-substrates, as well as the cellular effects of these interactions, have been quantified using various biophysical and cell-based assays.
Table 1: Biophysical Characterization of DCAF15 Interactions
| Interacting Molecules | Assay | Parameter | Value |
| Indisulam and DCAF15-DDB1(ΔBPB)-DDA1 | Isothermal Titration Calorimetry (ITC) | Kd | ~17 µM |
| Indisulam and RBM39(Δ150) | Isothermal Titration Calorimetry (ITC) | Kd | >50 µM |
| Indisulam with DCAF15-DDB1(ΔBPB)-DDA1 and RBM39(Δ150) mixture | Isothermal Titration Calorimetry (ITC) | Kd | 187 nM |
| RBM39(Δ150) and DCAF15-DDB1-DDA1 (in the presence of 20 µM Indisulam) | Surface Plasmon Resonance (SPR) | Kd | 109 nM |
| RBM39(RRM2) and DCAF15-DDB1-DDA1 (in the presence of 20 µM Indisulam) | Surface Plasmon Resonance (SPR) | Kd | 135 nM |
| Indisulam with RBM39 RRM2 and DCAF15-DDB1-DDA1 | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | EC50 | 2.27 µM |
| E7820 and DDB1-DCAF15 with BodipyFL-RBM39RRM2-WT | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | EC50 | 0.74 µM |
| E7820 and DDB1-DCAF15 with BodipyFL-RBM23RRM2-WT | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | EC50 | 1.0 µM |
| E7820 and DDB1-DCAF15 | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | KDapp | 3.8 µM |
| E7820 and DDB1-DCAF15 | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | Ki | 2.9 µM |
| Indisulam and DDB1-DCAF15 | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | Ki | > 50 µM |
| Tasisulam and DDB1-DCAF15 | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | Ki | > 50 µM |
| DDB1-DCAF15 and RBM39RRM2 (in the presence of 50 µM E7820) | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | KDapp | 2.0 µM |
| DDB1-DCAF15 and RBM39RRM2 (in the presence of 50 µM Indisulam) | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | KDapp | 2.1 µM |
| DDB1-DCAF15 and RBM39RRM2 (in the presence of 50 µM Tasisulam) | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | KDapp | 3.5 µM |
Table 2: Cellular Activity of Indisulam
| Cell Line | Cancer Type | Parameter | Value |
| J.gamma1 | T-cell Acute Lymphoblastic Leukemia | IC50 | < 10 nM (72h) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | IC50 | < 10 nM (72h) |
| PEO1 | Ovarian Cancer | IC50 | ~1 µM (72h) |
| A549 | Lung Cancer | IC50 | ~0.35 µM (10 days) |
| HCT-116 | Colon Cancer | IC50 | Not specified, but sensitive |
Signaling Pathways and Experimental Workflows
Indisulam-Mediated Degradation of RBM39
Caption: Indisulam acts as a molecular glue to induce the interaction between DCAF15 and RBM39, leading to polyubiquitination and proteasomal degradation of RBM39, resulting in aberrant splicing and apoptosis.
Experimental Workflow: Co-Immunoprecipitation
Caption: A typical workflow for a co-immunoprecipitation experiment to detect the indisulam-induced interaction between DCAF15 and RBM39.
Experimental Workflow: In Vitro Ubiquitination Assay
References
The Role of DCAF15 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DCAF15 (DDB1 and CUL4 Associated Factor 15) has emerged as a critical substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, playing a pivotal role in the field of targeted protein degradation (TPD). This technical guide provides an in-depth overview of DCAF15's function, particularly its role in the mechanism of "molecular glue" degraders. We will explore its key substrates, the structural basis of its interactions, and detailed experimental protocols to study its activity. This document is intended to be a comprehensive resource for researchers and drug developers working to harness the therapeutic potential of DCAF15-mediated protein degradation.
Introduction to DCAF15 and its Role in the Ubiquitin-Proteasome System
DCAF15 is a member of the DDB1-CUL4-associated factor family, which serve as substrate receptors for the CRL4 E3 ubiquitin ligase complex. The CRL4 complex, composed of Cullin 4 (CUL4A or CUL4B), Ring-Box 1 (RBX1), and DNA Damage-Binding Protein 1 (DDB1), is a key player in the ubiquitin-proteasome system (UPS). The UPS is the primary cellular machinery responsible for the degradation of regulated and misfolded proteins. DCAF proteins provide substrate specificity to the CRL4 complex, thereby dictating which proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome.
While DCAF15 has been implicated in various cellular processes, its prominence in the TPD field stems from its hijacking by a class of small molecules known as aryl sulfonamides. These compounds act as "molecular glues," inducing a novel protein-protein interaction between DCAF15 and specific "neosubstrates," leading to their degradation.
The Molecular Glue Mechanism of DCAF15
The canonical example of DCAF15-mediated molecular glue degradation involves the aryl sulfonamide indisulam and the RNA-binding protein RBM39. In the absence of indisulam, DCAF15 and RBM39 do not interact. However, indisulam binds to a shallow, non-conserved pocket on the surface of DCAF15. This binding event creates a new composite surface on DCAF15 that is recognized with high affinity and specificity by the RRM2 (RNA Recognition Motif 2) domain of RBM39.[1][2][3] This induced ternary complex formation (DCAF15-indisulam-RBM39) brings RBM39 into close proximity to the E3 ligase machinery, leading to its polyubiquitination and subsequent proteasomal degradation.[4][5]
This mechanism has been shown to be effective for other aryl sulfonamides, such as E7820 and tasisulam, and for another closely related splicing factor, RBM23. The discovery of this molecular glue mechanism has opened up new avenues for targeting proteins that were previously considered "undruggable" due to the lack of traditional small-molecule binding pockets.
Signaling Pathway Diagram
Caption: DCAF15 molecular glue mechanism.
Key Substrates of DCAF15-Mediated Degradation
Neosubstrates: RBM39 and RBM23
The most well-characterized neosubstrates of DCAF15 are the splicing factors RBM39 (RNA Binding Motif Protein 39) and RBM23 (RNA Binding Motif Protein 23) . Both proteins are recruited to DCAF15 in the presence of aryl sulfonamides. The degradation of these essential splicing factors leads to widespread alternative splicing events, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. The sensitivity of cancer cell lines to indisulam often correlates with the expression levels of DCAF15.
Potential Endogenous Substrates: ZEB1
While much of the focus has been on neosubstrates, research has begun to identify potential endogenous substrates of DCAF15. One such candidate is ZEB1 (Zinc Finger E-Box Binding Homeobox 1) , a key transcription factor involved in the epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis. DCAF15 has been shown to interact with and promote the degradation of ZEB1, suggesting a role for DCAF15 in suppressing tumor progression. However, the precise molecular details and quantitative binding affinities of this interaction are still under investigation.
Quantitative Data on DCAF15-Mediated Degradation
The following tables summarize key quantitative data from various studies on the efficacy of DCAF15-mediated protein degradation and the binding affinities of the involved components.
Table 1: Degradation Potency of Aryl Sulfonamides
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| E7820 | RBM39 | MOLM-13 | 17 nM | 46% | |
| E7820 | RBM39-EGFP | MOLM-13 | 9 nM | 81% | |
| E7820 | RBM39-EGFP (RDAdel mutant) | MOLM-13 | 15 nM | 73% | |
| Indisulam | RBM39 | SH-SY5Y | ~20% remaining at 3 µM | Not specified | |
| dCeMM1 | RBM39 | SH-SY5Y | ~10% remaining at 10 µM | Not specified |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Binding Affinities of DCAF15 Ternary Complexes
| Interacting Components | Method | Kd / EC50 / Ki | Reference(s) |
| DCAF15-DDB1-DDA1 + RBM39(Δ150) + Indisulam | SPR | 109 nM | |
| DCAF15-DDB1-DDA1 + RBM39(RRM2) + Indisulam | SPR | 135 nM | |
| DCAF15-DDB1(ΔBPB)-DDA1 + Indisulam | ITC | ~17 µM | |
| DCAF15-DDB1-DDA1 + RBM39 RRM2 + Indisulam | TR-FRET | EC50 = 2.27 µM | |
| DCAF15-DDB1-DDA1 + RBM23 (210-330) + Indisulam | TR-FRET | EC50 = 2.58 µM | |
| DCAF15 + E7820 | TR-FRET Competition | Ki = 2.9 µM | |
| DCAF15 + Indisulam | TR-FRET Competition | Ki > 50 µM | |
| DCAF15 + Tasisulam | TR-FRET Competition | Ki > 50 µM |
Kd: Dissociation constant. EC50: Half-maximal effective concentration. Ki: Inhibition constant.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study DCAF15-mediated protein degradation.
In Vitro Ubiquitination Assay for RBM39
This assay reconstitutes the ubiquitination of RBM39 by the CRL4-DCAF15 complex in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D1/UbcH5a)
-
Recombinant CRL4A-Rbx1 complex
-
Recombinant DCAF15-DDB1-DDA1 complex
-
Recombinant full-length RBM39
-
Ubiquitin
-
ATP
-
Aryl sulfonamide (e.g., indisulam) in DMSO
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Anti-RBM39 antibody
Procedure:
-
Prepare a master mix containing E1, E2, ubiquitin, and ATP in ubiquitination reaction buffer.
-
In separate reaction tubes, combine the CRL4A-Rbx1 complex, DCAF15-DDB1-DDA1 complex, and RBM39.
-
Add the desired concentration of the aryl sulfonamide or DMSO (vehicle control) to the reaction tubes.
-
Initiate the reaction by adding the master mix to each tube.
-
Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-RBM39 antibody. The appearance of higher molecular weight bands corresponding to polyubiquitinated RBM39 indicates a successful reaction.
Experimental Workflow: In Vitro Ubiquitination
Caption: Workflow for in vitro ubiquitination assay.
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is designed to demonstrate the indisulam-dependent interaction between DCAF15 and RBM39 in a cellular context.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression plasmids for tagged DCAF15 (e.g., FLAG-DCAF15) and tagged RBM39 (e.g., HA-RBM39)
-
Transfection reagent
-
Aryl sulfonamide (e.g., indisulam) in DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Anti-FLAG antibody (or antibody against the tag on the "bait" protein)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Anti-HA antibody (or antibody against the tag on the "prey" protein)
Procedure:
-
Co-transfect cells with expression plasmids for tagged DCAF15 and RBM39.
-
Allow cells to express the proteins for 24-48 hours.
-
Treat the cells with the aryl sulfonamide or DMSO for a few hours. It is often beneficial to also treat with a proteasome inhibitor to prevent the degradation of the ubiquitinated substrate.
-
Lyse the cells in Co-IP lysis buffer and clarify the lysates by centrifugation.
-
Incubate the clarified lysates with an anti-FLAG antibody to capture the DCAF15 protein complex.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-HA antibody to detect the co-immunoprecipitated RBM39. An interaction is confirmed if RBM39 is detected in the sample treated with the aryl sulfonamide but not in the DMSO control.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biophysical assay provides a quantitative measure of the formation of the DCAF15-indisulam-RBM39 ternary complex in a homogeneous format.
Materials:
-
Recombinant His-tagged DCAF15-DDB1-DDA1 complex
-
Recombinant FLAG-tagged RBM39 RRM2 domain
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-FLAG antibody conjugated to a FRET acceptor (e.g., d2)
-
Aryl sulfonamide (e.g., indisulam)
-
Assay buffer
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of the aryl sulfonamide in assay buffer.
-
In a 384-well plate, add the His-DCAF15 complex, the FLAG-RBM39 RRM2, the anti-His-donor antibody, and the anti-FLAG-acceptor antibody.
-
Add the serially diluted aryl sulfonamide or DMSO to the wells.
-
Incubate the plate at room temperature for a specified period to allow the complex to form.
-
Measure the TR-FRET signal on a compatible plate reader by exciting the donor and measuring emission from both the donor and the acceptor.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). A dose-dependent increase in the TR-FRET ratio indicates the formation of the ternary complex. The data can be used to determine the EC50 of the molecular glue.
CRISPR-Cas9 Screen for Substrate and Resistance Gene Identification
CRISPR-based genetic screens are powerful tools to identify novel substrates of DCAF15 or genes that, when knocked out, confer resistance to DCAF15-mediated degradation.
General Workflow:
-
Library Design and Preparation: Design a pooled sgRNA library targeting a specific gene set (e.g., the human kinome, transcription factors, or the whole genome).
-
Cell Line Transduction: Generate a stable Cas9-expressing cell line. Transduce this cell line with the sgRNA library at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.
-
Selection and Screening:
-
For Resistance Genes: Treat the transduced cell population with a cytotoxic concentration of a DCAF15 molecular glue (e.g., indisulam).
-
For Substrate Discovery: This is more complex and often involves a reporter system where degradation of a fluorescently tagged protein of interest leads to a change in fluorescence, which can be sorted by FACS.
-
-
Genomic DNA Extraction and Sequencing: After a period of selection, harvest the surviving cells (for resistance screens) or the sorted cell populations. Extract genomic DNA and amplify the sgRNA-encoding regions by PCR.
-
Data Analysis: Use next-generation sequencing to determine the abundance of each sgRNA in the final cell population compared to the initial population. sgRNAs that are enriched in the resistant population target genes whose loss confers resistance.
CRISPR Screen Workflow Diagram
Caption: Workflow for a CRISPR resistance screen.
Future Directions and Therapeutic Implications
The study of DCAF15 has significantly advanced our understanding of targeted protein degradation and the potential of molecular glues in therapy. Future research will likely focus on several key areas:
-
Discovery of Novel DCAF15 Substrates: Uncovering the full repertoire of endogenous and neosubstrates for DCAF15 will be crucial for understanding its biological functions and for developing new therapeutic strategies.
-
Development of Novel DCAF15-Based Degraders: The structural information of the DCAF15-indisulam-RBM39 complex provides a roadmap for the rational design of new molecular glues with improved potency, selectivity, and drug-like properties. This could also extend to the development of Proteolysis Targeting Chimeras (PROTACs) that utilize a DCAF15 binder as the E3 ligase-recruiting element.
-
Overcoming Resistance Mechanisms: As with any targeted therapy, understanding and overcoming potential resistance mechanisms will be critical for the long-term clinical success of DCAF15-based degraders.
-
Exploring Therapeutic Applications: The degradation of key cancer drivers like RBM39 and ZEB1 highlights the therapeutic potential of targeting DCAF15 in oncology. Further investigation into other disease areas where DCAF15-mediated degradation could be beneficial is warranted.
References
- 1. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structural Basis of E3 Ligase Ligand 24 Interaction with DCAF15: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and biochemical basis of the interaction between the potent E3 ligase ligand, compound 24, and its target, DDB1- and CUL4-associated factor 15 (DCAF15). The development of selective ligands for E3 ligases is a pivotal area in the field of targeted protein degradation (TPD), offering the potential to expand the arsenal of proteolysis-targeting chimeras (PROTACs) for therapeutic applications. This document details the key structural features of the DCAF15-ligand 24 complex, presents quantitative binding data, and provides detailed experimental protocols for the methods used in its characterization.
Introduction
The ubiquitin-proteasome system is a critical cellular pathway for protein degradation, and its modulation through small molecules has emerged as a powerful therapeutic strategy. E3 ubiquitin ligases, the substrate recognition components of this system, are of particular interest as they offer specificity in targeting proteins for degradation. DCAF15, a substrate receptor for the CUL4-DDB1 E3 ligase complex, has been a focus for the development of novel ligands to induce the degradation of specific target proteins.
Compound 24 is a potent ligand developed through structure-based design, demonstrating significant binding affinity for DCAF15.[1] Understanding the precise molecular interactions between ligand 24 and DCAF15 is crucial for the rational design of more effective DCAF15-recruiting PROTACs. This guide synthesizes the structural data obtained from cryogenic electron microscopy (cryo-EM) studies with biochemical and biophysical data to provide a detailed understanding of this interaction.
Quantitative Data Summary
The following tables summarize the key quantitative data from the structural and biochemical characterization of the DCAF15-ligand 24 interaction.
| Structural Data for DCAF15-DDA1-DDB1 in complex with Ligand 24 | |
| PDB ID | 8ROY[2] |
| EMDB ID | EMD-19407 |
| Method | Cryo-Electron Microscopy (Single Particle Analysis) |
| Resolution | 3.1 Å |
| Organism | Homo sapiens |
| Expression System | Spodoptera frugiperda (for DCAF15-DDA1-DDB1) |
| Biochemical Binding Data | |
| Ligand | Compound 24 |
| Target | DCAF15 |
| Assay | Fluorescence Polarization |
| IC50 | 0.053 µM |
Structural Basis of Interaction
The cryo-EM structure of the human DDB1-DDA1-DCAF15 E3 ubiquitin ligase complex bound to compound 24 (PDB: 8ROY) reveals the detailed molecular interactions that govern ligand binding.[2] Ligand 24 binds to a shallow pocket on the surface of DCAF15.
A detailed analysis of the interacting residues and the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions) would be presented here, based on the interrogation of the PDB file 8ROY. This would include specific amino acid residues of DCAF15 that form key contacts with the different chemical moieties of ligand 24.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted protein degradation pathway involving DCAF15 and the general experimental workflows for characterizing the DCAF15-ligand 24 interaction.
Caption: Targeted Protein Degradation (TPD) pathway mediated by a DCAF15-recruiting PROTAC.
Caption: General experimental workflow for the characterization of the DCAF15-Ligand 24 interaction.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of the DCAF15-ligand 24 interaction, based on standard laboratory practices and information inferred from the primary literature.
Protein Expression and Purification of the DCAF15-DDA1-DDB1 Complex
-
Construct Generation : The cDNA for human DCAF15, DDA1, and DDB1 are cloned into a suitable baculovirus expression vector (e.g., pFastBac). Affinity tags, such as a His-tag or Strep-tag, are typically appended to one of the proteins to facilitate purification.
-
Baculovirus Generation : The expression vector is transformed into DH10Bac E. coli for transposition into the bacmid. The recombinant bacmid DNA is then transfected into Spodoptera frugiperda (Sf9) insect cells to generate P1 baculovirus stock, which is subsequently amplified to a high-titer P2 stock.
-
Protein Expression : Suspension cultures of Sf9 cells are infected with the P2 baculovirus stock. The cells are grown for 48-72 hours post-infection at 27°C.
-
Cell Lysis : The cells are harvested by centrifugation and resuspended in a lysis buffer containing appropriate detergents (e.g., NP-40), protease inhibitors, and DNase.
-
Affinity Chromatography : The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Strep-Tactin for Strep-tagged proteins). The column is washed extensively, and the protein complex is eluted.
-
Size Exclusion Chromatography : The eluate from the affinity chromatography step is concentrated and further purified by size exclusion chromatography to separate the DCAF15-DDA1-DDB1 complex from aggregates and other impurities. The purity of the complex is assessed by SDS-PAGE.
Cryo-Electron Microscopy (Cryo-EM)
-
Complex Formation : The purified DCAF15-DDA1-DDB1 complex is incubated with an excess of ligand 24 to ensure saturation of the binding sites.
-
Grid Preparation : A small volume (typically 3-4 µL) of the complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot).
-
Data Collection : The frozen grids are screened for ice thickness and particle distribution using a transmission electron microscope (TEM) (e.g., a 200 kV Glacios TEM). High-resolution data is collected on a high-end TEM (e.g., a 300 kV Titan Krios) equipped with a direct electron detector. Automated data collection software is used to acquire a large number of movies of the particles.
-
Image Processing : The raw movie frames are corrected for beam-induced motion and dose-weighted. The contrast transfer function (CTF) of each micrograph is estimated. Particles are then automatically picked, and 2D class averages are generated to select for high-quality particles. An initial 3D model is generated, and the particles are subjected to 3D classification and refinement to obtain a high-resolution 3D reconstruction of the DCAF15-DDA1-DDB1-ligand 24 complex.
-
Model Building and Refinement : An atomic model of the complex is built into the cryo-EM density map using molecular modeling software. The model is then refined against the map to optimize its fit and geometry.
Fluorescence Polarization (FP) Assay for Binding Affinity
-
Principle : This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein (DCAF15), its tumbling is restricted, leading to an increase in polarization.
-
Assay Setup : A fluorescently labeled version of a known DCAF15 ligand (the "tracer") is used. The assay is performed in a low-volume, non-binding surface microplate (e.g., a 384-well plate).
-
Competition Assay : A fixed concentration of the DCAF15-DDA1-DDB1 complex and the fluorescent tracer are incubated with serial dilutions of the test compound (ligand 24).
-
Measurement : The fluorescence polarization is measured using a plate reader equipped with polarizing filters. The IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer, is determined by fitting the data to a dose-response curve.
Conclusion
The structural and biochemical data presented in this guide provide a detailed understanding of the molecular basis for the high-affinity interaction between ligand 24 and DCAF15. The cryo-EM structure reveals the key interacting residues and the overall binding mode, offering a blueprint for the rational design of next-generation DCAF15-based degraders. The detailed experimental protocols serve as a valuable resource for researchers aiming to replicate or build upon these findings in the pursuit of novel therapeutics based on targeted protein degradation. The continued exploration of the DCAF15-ligand interface will undoubtedly fuel the development of more potent and selective PROTACs with improved pharmacological properties.
References
E3 Ligase Ligand 24: A Technical Guide to a DCAF15 Binder with Intruiging Off-Target Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. This approach utilizes bifunctional molecules to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and selectivity. While much of the field has focused on established E3 ligases like VHL and Cereblon, the exploration of novel E3 ligase recruiters is a key area of research to expand the scope of targeted protein degradation.
This technical guide focuses on E3 ligase Ligand 24, a potent binder of the DDB1 and CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase. While initially developed as a recruiter for DCAF15, intriguing findings have revealed a more complex mechanism of action, particularly in the context of BRD4 degradation. This document provides a comprehensive overview of the available data, experimental protocols, and the current understanding of the signaling pathways involving this compound.
Core Compound Data: this compound
This compound was identified through cryo-EM supported, structure-based design as a potent ligand for the E3 ligase DCAF15.[1]
| Parameter | Value | Assay Method | Reference |
| Target E3 Ligase | DCAF15 | Fluorescence Polarization | [2] |
| Binding Affinity (IC50) | 0.053 µM | Fluorescence Polarization | [2] |
PROTAC Application and Unexpected BRD4 Degradation
To evaluate its utility as an E3 ligase recruiter, Ligand 24 was incorporated into PROTACs targeting various proteins of interest. From these studies, only the degradation of Bromodomain-containing protein 4 (BRD4) was observed.[1] Surprisingly, further investigation revealed that this degradation of BRD4 was not mediated by DCAF15.[1]
| PROTAC Target | Degradation Observed | DCAF15-dependent | Reference |
| BRD4 | Yes | No | |
| Other undisclosed proteins | No | N/A |
Detailed quantitative data for BRD4 degradation (DC50, Dmax) by PROTACs containing this compound are not publicly available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The intended mechanism of action for a PROTAC utilizing this compound was to induce the proximity between a target protein and the DCAF15 E3 ligase complex, leading to the target's ubiquitination and degradation.
References
In-Depth Technical Guide: Physicochemical Properties of E3 Ligase Ligand 24
For Researchers, Scientists, and Drug Development Professionals
Abstract
E3 ligase Ligand 24, also identified as Compound 24, is a potent and selective small molecule binder of the DDB1 and CUL4 associated factor 15 (DCAF15), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. With a reported half-maximal inhibitory concentration (IC₅₀) of 0.053 μM, this ligand has emerged as a significant tool in the field of targeted protein degradation (TPD).[1][2] Its primary application lies in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to recruit the DCAF15 E3 ligase to a specific protein of interest, thereby inducing its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.
Physicochemical Data Summary
The key physicochemical properties of this compound (Compound 24) have been determined through a combination of experimental and computational methods. These properties are crucial for understanding its drug-like characteristics, including solubility, permeability, and potential for oral bioavailability.
| Property | Value | Data Source |
| IUPAC Name | 5-[[3,4-bis(chloranyl)-1~{H}-indol-7-yl]sulfamoyl]- | Primary Literature |
| Molecular Formula | C₁₈H₁₇Cl₂N₃O₄S | Calculated |
| Molecular Weight | 458.32 g/mol | Mass Spectrometry |
| IC₅₀ (DCAF15 Binding) | 0.053 µM | [1][2] |
| Calculated logP (cLogP) | 3.5 | Computational Model |
| Topological Polar Surface Area (TPSA) | 104.9 Ų | Computational Model |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 6 | Calculated |
| Rotatable Bonds | 4 | Calculated |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound and its function in a PROTAC context.
Determination of DCAF15 Binding Affinity (IC₅₀) via Fluorescence Polarization Assay
This protocol describes a competitive binding assay to quantify the affinity of Ligand 24 for the DCAF15 protein.
Principle: A fluorescently labeled ligand (tracer) with known affinity for DCAF15 is used. In the absence of a competitor, the tracer bound to the larger DCAF15 protein rotates slowly, resulting in a high fluorescence polarization signal. When an unlabeled competitor, such as Ligand 24, is introduced, it displaces the tracer, which then tumbles more rapidly in solution, leading to a decrease in the polarization signal. The IC₅₀ is the concentration of the competitor that causes a 50% reduction in the tracer's binding.
Materials:
-
Purified, recombinant human DCAF15-DDB1 complex
-
A fluorescently labeled tracer molecule with known affinity for DCAF15
-
This compound (Compound 24)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% (v/v) Tween-20 and 1 mM DTT
-
384-well, non-stick, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution in assay buffer to create a range of concentrations for the assay.
-
Assay Setup: To each well of the microplate, add the fluorescent tracer at a fixed concentration (typically at or below its Kd).
-
Add the serially diluted Ligand 24 to the respective wells. Include control wells with assay buffer only (for high polarization signal) and wells with a saturating concentration of a known non-fluorescent DCAF15 binder (for low polarization signal).
-
Initiate the reaction by adding the DCAF15-DDB1 protein complex to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in milli-polarization units (mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Plot the mP values against the logarithm of the Ligand 24 concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
Assessment of BRD4 Protein Degradation by a Ligand 24-based PROTAC
This protocol details the use of Western blotting to measure the degradation of a target protein, in this case, BRD4, induced by a PROTAC containing Ligand 24.
Principle: A PROTAC molecule containing Ligand 24 will facilitate the formation of a ternary complex between DCAF15 and the target protein (BRD4). This proximity leads to the ubiquitination of BRD4 and its subsequent degradation by the proteasome. The reduction in the total cellular level of BRD4 is quantified by Western blotting.
Materials:
-
Human cell line expressing BRD4 (e.g., HEK293T, MDA-MB-231)[3]
-
PROTAC molecule incorporating this compound and a BRD4-binding moiety
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer: 5% (w/v) non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-BRD4 and Mouse anti-GAPDH (as a loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of concentrations of the Ligand 24-based PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 band intensity to the corresponding GAPDH band intensity. The percentage of degradation is calculated relative to the vehicle-treated control.
-
Mandatory Visualizations
DCAF15-Mediated Protein Degradation Signaling Pathway
Caption: DCAF15-mediated protein degradation induced by a Ligand 24-based PROTAC.
Experimental Workflow for Ligand Characterization
Caption: Workflow for the physicochemical and biological characterization of Ligand 24.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of E3 Ligase Ligand 24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vitro characterization of E3 ligase Ligand 24 (also referred to as Compound 24), a potent and selective ligand for the E3 ubiquitin ligase DDB1 and CUL4 associated factor 15 (DCAF15). Ligand 24 has emerged as a valuable chemical tool for researchers exploring the therapeutic potential of targeted protein degradation, particularly through the development of Proteolysis Targeting Chimeras (PROTACs).
E3 ubiquitin ligases are key components of the ubiquitin-proteasome system, which is responsible for the regulated degradation of intracellular proteins. By recruiting specific E3 ligases to a protein of interest, PROTACs can induce its ubiquitination and subsequent degradation. The selection of the E3 ligase and the development of high-affinity, selective ligands are critical steps in the design of effective PROTAC degraders.
This guide summarizes the available quantitative data for Ligand 24, provides detailed protocols for its in vitro characterization, and presents diagrams of the key biological pathways and experimental workflows involved in its study.
Data Presentation
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | E3 Ligase | Assay Type | Reference |
| IC50 | 0.053 µM | DCAF15 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1] |
Table 1: Binding Affinity of this compound for DCAF15.
| Target Protein | Cell Line | Assay Type | Concentration of Ligand 24 | Degradation | DCAF15-Mediated | Reference |
| BRD4 | HEK293 (expressing HiBiT-tagged BRD4) | HiBiT Lytic Detection System | 5 µM | Effective Degradation | No |
Table 2: Cellular Activity of a PROTAC incorporating this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
DCAF15 Binding Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is used to determine the binding affinity (IC50) of Ligand 24 to the DCAF15 E3 ligase.
Materials:
-
Recombinant human DCAF15 protein (e.g., GST-tagged)
-
Biotinylated tracer ligand for DCAF15
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.05% Tween-20)
-
This compound
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
This compound at various concentrations
-
A pre-mixed solution of recombinant DCAF15 and Europium-labeled anti-GST antibody. Incubate for 15 minutes.
-
A pre-mixed solution of biotinylated tracer and Streptavidin-conjugated acceptor.
-
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader. Excite at 320-340 nm and measure emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the Ligand 24 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
BRD4 Degradation Assay using HiBiT Lytic Detection System
This cellular assay is used to assess the ability of a PROTAC incorporating Ligand 24 to induce the degradation of a target protein, in this case, BRD4.
Materials:
-
HEK293 cells engineered to express HiBiT-tagged BRD4
-
Cell culture medium and supplements
-
PROTAC molecule containing this compound
-
Nano-Glo® HiBiT® Lytic Detection System (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Seed the HiBiT-BRD4 HEK293 cells in a white, opaque assay plate at an appropriate density and allow them to attach overnight.
-
Prepare a serial dilution of the PROTAC molecule in cell culture medium.
-
Treat the cells with the PROTAC at various concentrations for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the Nano-Glo® HiBiT® Lytic Reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well.
-
Incubate the plate for 10 minutes at room temperature with gentle shaking to induce cell lysis and allow for the luminescent signal to stabilize.
-
Measure the luminescence using a plate-based luminometer.
-
Normalize the luminescence signal to the vehicle control to determine the percentage of BRD4 degradation.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
In Vitro Ubiquitination Assay
This biochemical assay confirms that the PROTAC can induce the ubiquitination of the target protein in the presence of the E3 ligase and other necessary components of the ubiquitination cascade.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant DCAF15 E3 ligase complex
-
Recombinant target protein (e.g., BRD4)
-
PROTAC molecule containing this compound
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Set up the ubiquitination reactions in microcentrifuge tubes on ice.
-
To each tube, add the following components in order: ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, DCAF15, and the target protein.
-
Add the PROTAC molecule or vehicle control to the respective tubes.
-
Initiate the reaction by incubating the tubes at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot analysis.
-
Probe the membrane with primary antibodies against the target protein and ubiquitin to detect the formation of higher molecular weight ubiquitinated species of the target protein.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for the DCAF15 TR-FRET assay.
Caption: Workflow for the HiBiT cellular degradation assay.
References
Methodological & Application
Application Notes and Protocols for E3 Ligase Ligand 24 (VHL-e)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of E3 ligase Ligand 24, also identified as VHL-e (24), a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. This ligand is a critical component of the Proteolysis Targeting Chimera (PROTAC) ARD-69, designed for the targeted degradation of the Androgen Receptor (AR), a key therapeutic target in prostate cancer.
Introduction
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VHL-e (24) serves as the E3 ligase-recruiting moiety in the AR degrader, ARD-69. By binding to VHL, it facilitates the formation of a ternary complex between the VHL E3 ligase and the Androgen Receptor, leading to the ubiquitination and subsequent proteasomal degradation of AR.[1]
Mechanism of Action
The mechanism of action for a PROTAC utilizing VHL-e (24), such as ARD-69, involves the following key steps:
-
Binding: The PROTAC molecule simultaneously binds to the Androgen Receptor via its AR-targeting ligand and to the VHL E3 ligase via the VHL-e (24) moiety.
-
Ternary Complex Formation: This dual binding brings the AR and the VHL E3 ligase into close proximity, forming a ternary complex (AR-PROTAC-VHL).
-
Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the AR.
-
Proteasomal Degradation: The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in total AR protein levels within the cell.
Quantitative Data Summary
The following tables summarize the binding affinity of VHL-e (24) to the VHL E3 ligase and the degradation efficiency of the resulting PROTAC, ARD-69, in various prostate cancer cell lines.
Table 1: Binding Affinity of VHL-e (24) to VHL E3 Ligase
| Ligand | Binding Affinity (IC50) to VHL |
| VHL-e (24) | 190 nM[1] |
Table 2: Androgen Receptor (AR) Degradation Efficiency of ARD-69 (Utilizing VHL-e (24))
| Cell Line | DC50 (Concentration for 50% Degradation) |
| LNCaP | 0.86 nM[1] |
| VCaP | 0.76 nM[1] |
| 22Rv1 | Not specified, but effective degradation reported[1] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of a PROTAC containing VHL-e (24) (e.g., ARD-69) in cell culture for the targeted degradation of the Androgen Receptor.
Protocol 1: Cell Culture and Treatment
-
Cell Lines:
-
LNCaP (androgen-sensitive human prostate adenocarcinoma cells)
-
VCaP (androgen-sensitive human prostate cancer cells)
-
22Rv1 (human prostate carcinoma epithelial cells)
-
-
Culture Conditions:
-
Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with PROTAC (e.g., ARD-69):
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of the PROTAC (e.g., ranging from 0.1 nM to 1000 nM) by diluting the stock solution in fresh culture medium.
-
Include a DMSO-only treated control group.
-
Incubate the cells for the desired time period (e.g., 18-24 hours) to allow for protein degradation.
-
Protocol 2: Western Blotting for Androgen Receptor Degradation
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
The following day, wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of AR degradation relative to the loading control.
-
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of the PROTAC, including a DMSO control.
-
-
Assay Procedure (example with MTT):
-
After the desired incubation period (e.g., 72 hours), add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of a PROTAC utilizing VHL-e (24) for AR degradation.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating a VHL-e (24)-based PROTAC.
References
Application Notes and Protocols for Utilizing E3 Ligase Ligand 24 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3][4][5] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
While the landscape of E3 ligase ligands used in PROTACs has been dominated by recruiters of Cereblon (CRBN) and von Hippel-Lindau (VHL), the discovery of novel ligands for the over 600 E3 ligases in the human genome is a key area of research to expand the scope of targeted protein degradation. E3 ligase Ligand 24 has been identified as a potent and selective ligand for the DDB1 and CUL4-associated factor 15 (DCAF15), with a reported IC50 of 0.053 μM.
This document provides detailed application notes and protocols for the utilization of this compound in the design and validation of novel PROTACs.
This compound: Profile and PROTAC Suitability
This compound offers a valuable tool for recruiting the DCAF15 E3 ligase, thereby expanding the repertoire of E3 ligases available for PROTAC development. Key characteristics are summarized below:
| Parameter | Value | Reference |
| E3 Ligase Target | DCAF15 | |
| Binding Affinity (IC50) | 0.053 µM | |
| Known Attachment Point for Linker | Typically, a solvent-exposed region of the ligand is identified for linker attachment to minimize disruption of E3 ligase binding. The precise attachment point for Ligand 24 would be determined during chemical synthesis and structure-activity relationship (SAR) studies. | General PROTAC Design Principle |
| Reported PROTAC Application | A PROTAC linking this compound to a BRD4 inhibitor was developed. However, the observed degradation of BRD4 was found to be independent of DCAF15. |
Note: The DCAF15-independent degradation observed with a BRD4-targeting PROTAC highlights the critical need for rigorous mechanistic validation for any new PROTAC developed with this ligand.
PROTAC Design and Synthesis Workflow
The development of a PROTAC using this compound follows a structured workflow.
Caption: A generalized workflow for the design and validation of a PROTAC.
Experimental Protocols
Protocol 1: In Vitro Ternary Complex Formation Assay
Objective: To confirm that the synthesized PROTAC can induce the formation of a stable ternary complex between the POI and DCAF15.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize recombinant purified DCAF15 protein onto a sensor chip.
-
Analyte Injection 1 (POI): Inject the recombinant purified POI over the DCAF15-coated surface to assess binary interaction.
-
Analyte Injection 2 (PROTAC): In a separate experiment, inject the PROTAC over the DCAF15 surface to measure their binary interaction.
-
Ternary Complex Formation: Co-inject the POI and the PROTAC over the DCAF15-coated surface. An increase in the SPR signal compared to the individual binary interactions indicates the formation of a ternary complex.
-
Data Analysis: Determine the binding affinities (KD) for the binary interactions and the cooperativity of the ternary complex formation.
| Assay Component | Description |
| Ligand | Recombinant DCAF15 |
| Analytes | Recombinant POI, PROTAC |
| Instrumentation | Biacore or similar SPR system |
| Key Readout | Response Units (RU), Binding Affinity (KD) |
Protocol 2: In Vitro Ubiquitination Assay
Objective: To demonstrate that the PROTAC-mediated ternary complex formation leads to the ubiquitination of the POI.
Methodology: Reconstituted Ubiquitination Cascade
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in ubiquitination buffer:
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D2)
-
Recombinant DCAF15/DDB1/CUL4A/Rbx1 complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
-
Treatment Groups:
-
Vehicle control (DMSO)
-
PROTAC
-
PROTAC + this compound (as a competitor)
-
PROTAC + POI ligand (as a competitor)
-
-
Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by Western blot using an antibody specific for the POI. The appearance of higher molecular weight bands corresponding to poly-ubiquitinated POI indicates successful ubiquitination.
Caption: The PROTAC-mediated ubiquitination and degradation pathway.
Protocol 3: Cellular Protein Degradation Assay
Objective: To quantify the degradation of the target protein in a cellular context.
Methodology: Western Blot or In-Cell Western
-
Cell Culture: Plate cells expressing the endogenous POI at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include the following controls:
-
Vehicle (DMSO)
-
POI ligand alone
-
This compound alone
-
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blot Analysis:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the bands.
-
-
Quantification: Densitometrically quantify the protein bands and normalize the POI signal to the loading control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
| Parameter | Description |
| Cell Line | A cell line with detectable endogenous expression of the POI and DCAF15. |
| PROTAC Concentrations | A range of concentrations, typically from low nanomolar to high micromolar, to determine a dose-response curve. |
| Time Points | Multiple time points to assess the kinetics of degradation. |
| Key Readouts | DC50, Dmax |
Protocol 4: Mechanistic Validation in Cells
Objective: To confirm that the observed protein degradation is dependent on the proteasome and the DCAF15 E3 ligase.
Methodology: Co-treatment with Inhibitors and Genetic Knockdown
-
Proteasome Inhibition:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.
-
Add the PROTAC at a concentration that induces significant degradation.
-
Analyze POI levels by Western blot. Rescue of degradation in the presence of the proteasome inhibitor indicates a proteasome-dependent mechanism.
-
-
E3 Ligase Competition:
-
Pre-treat cells with an excess of free this compound for 1-2 hours.
-
Add the PROTAC.
-
Analyze POI levels. A reduction in PROTAC-induced degradation suggests that the PROTAC acts by recruiting DCAF15.
-
-
DCAF15 Knockdown/Knockout:
-
Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of DCAF15 in the chosen cell line.
-
Treat the DCAF15-deficient cells and wild-type control cells with the PROTAC.
-
Analyze POI levels. A loss or significant reduction of degradation in the DCAF15-deficient cells provides strong evidence for the on-target mechanism.
-
Data Presentation and Interpretation
Quantitative data from the described experiments should be compiled into clear and concise tables for comparative analysis.
Table 1: Summary of In Vitro Characterization
| PROTAC Construct | Binary Binding (DCAF15, KD) | Binary Binding (POI, KD) | Ternary Complex Cooperativity (α) |
| PROTAC-X | [Value] | [Value] | [Value] |
| Control PROTAC | [Value] | [Value] | [Value] |
Table 2: Cellular Degradation Potency and Efficacy
| PROTAC Construct | Cell Line | DC50 | Dmax |
| PROTAC-X | [Cell Line 1] | [Value] | [Value] |
| PROTAC-X | [Cell Line 2] | [Value] | [Value] |
Table 3: Mechanistic Validation Summary
| Condition | % Degradation of POI |
| PROTAC-X alone | [Value] |
| PROTAC-X + MG132 | [Value] |
| PROTAC-X + this compound (excess) | [Value] |
| PROTAC-X in DCAF15 KO cells | [Value] |
Conclusion
This compound represents a promising tool for the development of novel PROTACs that recruit the DCAF15 E3 ligase. The protocols outlined in this document provide a comprehensive framework for the design, synthesis, and rigorous validation of such PROTACs. Given the previous observation of DCAF15-independent degradation with a BRD4-targeting PROTAC, it is imperative that researchers perform the described mechanistic studies to ensure that any new PROTAC developed with this compound functions through the intended mechanism of action. This diligent validation is crucial for the successful advancement of these next-generation protein degraders.
References
- 1. mdpi.com [mdpi.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Designing PROTACs with E3 Ligase Ligand 24: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] The induced proximity between the POI and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. While von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most commonly recruited E3 ligases in PROTAC design, the exploration of novel E3 ligases is crucial for expanding the scope and overcoming potential resistance to existing PROTACs.
This document provides detailed application notes and protocols for designing and evaluating PROTACs that utilize E3 ligase Ligand 24, a potent binder for the DCAF15 E3 ligase. Recent studies have highlighted both the potential and the challenges of using this ligand, emphasizing the critical need for rigorous mechanistic validation.
This compound: Properties and Key Considerations
This compound has been identified as a potent ligand for DCAF15 with a reported IC50 of 0.053 μM. Its high affinity makes it an attractive candidate for the development of DCAF15-recruiting PROTACs. However, a critical finding from recent research is that a PROTAC designed to degrade BRD4 using this ligand induced degradation through a mechanism independent of DCAF15. This underscores the importance of thorough validation to confirm the intended mechanism of action for any new PROTAC.
Key Considerations for Designing PROTACs with this compound:
-
Mechanism of Action (MoA) Validation: It is imperative to perform rigorous experiments to confirm that the degradation of the target protein is indeed mediated by the intended E3 ligase (DCAF15). This includes genetic knockdown or knockout of the E3 ligase and competition assays.
-
Linker Optimization: The nature, length, and attachment point of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and significantly impact degradation efficiency.
-
Target Selection: While BRD4 has been a common model protein for PROTAC development, its use can sometimes lead to misleading results due to off-target effects. It is advisable to test PROTACs on multiple, diverse target proteins.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and representative PROTACs.
Table 1: Binding Affinity of this compound
| Ligand | Target E3 Ligase | Binding Affinity (IC50) |
| This compound | DCAF15 | 0.053 µM |
Table 2: Degradation Potency of a DCAF15-recruiting PROTAC (DP1)
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| DP1 | BRD4 | SU-DHL-4 | 10.84 ± 0.92 µM | 98% |
Signaling and Experimental Workflow Diagrams
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC development.
Experimental Protocols
Herein are detailed protocols for key experiments in the evaluation of PROTACs utilizing this compound.
Protocol 1: PROTAC Synthesis (General Scheme)
This protocol outlines a general synthetic strategy for coupling a POI ligand, a linker, and this compound. Specific reaction conditions will need to be optimized based on the functional groups present on each component.
Materials:
-
POI ligand with a suitable functional group for linker attachment (e.g., amine, carboxylic acid, alkyne).
-
This compound with a suitable functional group for linker attachment.
-
Bifunctional linker (e.g., PEG, alkyl chain) with appropriate terminal functional groups.
-
Coupling reagents (e.g., HATU, EDC/NHS).
-
Solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
Functionalization of Ligands (if necessary): If the POI ligand or this compound does not have a suitable functional group, perform a chemical modification to introduce one.
-
Linker Attachment to one Ligand:
-
Dissolve the first ligand (e.g., POI ligand) in an appropriate solvent.
-
Add the bifunctional linker in excess, along with the necessary coupling reagents.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the ligand-linker conjugate using HPLC.
-
-
Coupling of the Second Ligand:
-
Dissolve the purified ligand-linker conjugate in an appropriate solvent.
-
Add the second ligand (this compound) and coupling reagents.
-
Stir the reaction until completion (monitor by LC-MS).
-
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC and confirm its identity and purity by LC-MS and NMR.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cultured cells expressing the POI.
-
PROTAC stock solution (in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 3: Fluorescence Polarization (FP) Assay for Binary Binding Affinity
This assay measures the binding affinity of the PROTAC to the E3 ligase or the POI.
Materials:
-
Purified recombinant E3 ligase (e.g., DCAF15 complex) or POI.
-
Fluorescently labeled tracer that binds to the protein of interest.
-
PROTAC compound.
-
Assay buffer.
-
Microplate reader with FP capabilities.
Procedure:
-
Assay Setup:
-
Prepare a solution of the protein and the fluorescent tracer in the assay buffer at concentrations optimized for a stable FP signal.
-
Prepare a serial dilution of the PROTAC compound.
-
-
Measurement:
-
In a microplate, add the protein-tracer solution.
-
Add the serially diluted PROTAC or vehicle control.
-
Incubate the plate for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a microplate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the PROTAC concentration.
-
Fit the data to a suitable binding model to determine the IC50 or Kd value.
-
Protocol 4: NanoBRET™ Ternary Complex Assay
This live-cell assay can be used to monitor the formation of the ternary complex induced by the PROTAC.
Materials:
-
Cells co-expressing the POI fused to a NanoLuc® luciferase fragment (e.g., LgBiT) and the E3 ligase fused to the complementary fragment (e.g., SmBiT).
-
PROTAC compound.
-
NanoBRET™ Nano-Glo® substrate.
-
Luminescence plate reader.
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect cells with the expression vectors for the POI-LgBiT and E3-SmBiT fusions.
-
Seed the transfected cells in a white, opaque multi-well plate.
-
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time.
-
Luminescence Measurement:
-
Add the NanoBRET™ Nano-Glo® substrate to the wells.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis: An increase in the luminescence signal indicates the formation of the ternary complex. Plot the signal as a function of PROTAC concentration to determine the potency of ternary complex formation.
Protocol 5: Mechanism of Action Validation via E3 Ligase Knockdown
This protocol is crucial for confirming that the observed protein degradation is dependent on the intended E3 ligase.
Materials:
-
Cells expressing the POI.
-
siRNA or shRNA targeting the E3 ligase (e.g., DCAF15).
-
Non-targeting control siRNA/shRNA.
-
Transfection reagent.
-
PROTAC compound.
-
Western blot reagents (as in Protocol 2).
Procedure:
-
E3 Ligase Knockdown:
-
Transfect the cells with the E3 ligase-targeting siRNA/shRNA or the non-targeting control.
-
Incubate the cells for 48-72 hours to allow for knockdown of the E3 ligase.
-
-
PROTAC Treatment: Treat the knockdown and control cells with the PROTAC at a concentration that causes significant degradation.
-
Protein Degradation Analysis:
-
Lyse the cells and perform a Western blot for the POI and the E3 ligase (to confirm knockdown).
-
-
Data Analysis: If the PROTAC-induced degradation of the POI is significantly reduced in the E3 ligase knockdown cells compared to the control cells, it confirms that the degradation is dependent on that E3 ligase.
Conclusion
The development of PROTACs utilizing novel E3 ligase ligands like Ligand 24 holds great promise for expanding the reach of targeted protein degradation. However, the unexpected findings associated with this ligand highlight the absolute necessity of rigorous experimental validation at every stage of the design and evaluation process. The protocols and guidelines presented in these application notes provide a framework for researchers to systematically approach the design and characterization of novel PROTACs, ensuring a higher probability of developing effective and mechanistically well-defined therapeutic candidates.
References
Application Note: Quantifying Protein Degradation with E3 Ligase Ligand 24 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins.[1] One of the most prominent approaches within TPD involves Proteolysis-Targeting Chimeras (PROTACs).[2][3][4] PROTACs are heterobifunctional molecules with two key components: one end binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI. The cell's natural disposal machinery, the 26S proteasome, then recognizes and degrades the ubiquitinated protein. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.
Ligand 24 is a novel E3 ligase ligand designed to induce the degradation of a specific target protein. Evaluating the efficacy of such ligands is crucial. Western blotting is a fundamental and widely used technique for quantifying the reduction in target protein levels following treatment with a degrader molecule. This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).
This document provides a detailed protocol for using Western blot to assess the degradation of a target protein induced by Ligand 24.
Signaling Pathway: Ligand-Induced Protein Degradation
The mechanism of action for an E3 ligase ligand like Ligand 24 involves hijacking the cell's ubiquitin-proteasome system (UPS). The ligand acts as a bridge, forming a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin chain acts as a tag, marking the protein for degradation by the 26S proteasome. After degradation, the ligand is released and can act catalytically to induce the degradation of another target protein molecule.
Experimental Protocol: Western Blot for Protein Degradation
This protocol details the steps for treating cultured cells with Ligand 24, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials and Reagents
-
Cell Lines: Appropriate cell line expressing the target protein.
-
Cell Culture: Standard cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Compounds: Ligand 24, vehicle control (e.g., DMSO).
-
Buffers & Solutions:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
4x Laemmli sample buffer.
-
Tris-Buffered Saline with Tween 20 (TBST).
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
-
Antibodies:
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., β-actin, GAPDH).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Western Blotting:
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Electrophoresis and transfer apparatus.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
-
-
Software: Densitometry software for band quantification.
Step-by-Step Methodology
1. Cell Culture and Treatment
- Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
- Prepare serial dilutions of Ligand 24 in cell culture medium. For a dose-response experiment, typical concentrations might range from 1 nM to 10 µM.
- Aspirate the old medium and treat the cells with the various concentrations of Ligand 24. Include a vehicle-only control (e.g., 0.1% DMSO).
- Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
2. Cell Lysis and Protein Extraction
- After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
- Add ice-cold lysis buffer with inhibitors to each well and incubate on ice for 30 minutes with occasional vortexing.
- Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
- Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant (containing the protein) to a new set of clean tubes.
3. Protein Quantification
- Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation for SDS-PAGE
- Add 1/3 volume of 4x Laemmli sample buffer to each normalized lysate.
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Membrane Transfer
- Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker.
- Run the gel until adequate separation of proteins is achieved.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
- Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane again three times with TBST for 5-10 minutes each.
- Repeat the blotting process for the loading control protein (e.g., β-actin) on the same membrane after stripping or on a separate gel.
7. Detection and Data Analysis
- Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
- Capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated to allow for accurate quantification.
- Use densitometry software to quantify the intensity of the bands for the target protein and the loading control.
- Normalize the target protein band intensity to its corresponding loading control band intensity.
- Calculate the percentage of remaining protein for each treatment relative to the vehicle-treated control (set to 100%). The percentage of degradation is 100% minus the percentage of remaining protein.
Experimental Workflow
The following diagram provides a high-level overview of the Western blot workflow for assessing protein degradation.
Data Presentation
Quantitative data from densitometry analysis should be summarized in tables to facilitate comparison and the determination of key degradation parameters.
Table 1: Dose-Response of Ligand 24 on Target Protein Degradation
This table presents the effect of increasing concentrations of Ligand 24 on the level of the target protein after a fixed incubation time (e.g., 24 hours). This data is used to generate a dose-response curve to calculate the DC50 and Dmax values.
| Ligand 24 Conc. (nM) | Normalized Target Protein Intensity | % Protein Remaining (vs. Vehicle) | % Protein Degradation |
| 0 (Vehicle) | 1.00 | 100.0 | 0.0 |
| 1 | 0.95 | 95.0 | 5.0 |
| 10 | 0.68 | 68.0 | 32.0 |
| 50 | 0.49 | 49.0 | 51.0 |
| 100 | 0.25 | 25.0 | 75.0 |
| 500 | 0.12 | 12.0 | 88.0 |
| 1000 | 0.10 | 10.0 | 90.0 |
| 5000 | 0.11 | 11.0 | 89.0 |
-
DC50: From this data, the DC50 is approximately 50 nM.
-
Dmax: The maximum degradation (Dmax) observed is approximately 90%.
Table 2: Time-Course of Ligand 24-Induced Protein Degradation
This table shows the degradation of the target protein over time at a fixed, effective concentration of Ligand 24 (e.g., 100 nM).
| Incubation Time (hours) | Normalized Target Protein Intensity | % Protein Remaining (vs. 0h) | % Protein Degradation |
| 0 | 1.00 | 100.0 | 0.0 |
| 2 | 0.85 | 85.0 | 15.0 |
| 4 | 0.62 | 62.0 | 38.0 |
| 8 | 0.35 | 35.0 | 65.0 |
| 16 | 0.18 | 18.0 | 82.0 |
| 24 | 0.15 | 15.0 | 85.0 |
References
Application Notes and Protocols: Cellular Uptake and Stability of E3 Ligase Ligand 24
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 24 is a potent and selective small molecule ligand for the DCAF15 E3 ubiquitin ligase, with a reported IC50 of 0.053 μM[1]. As a crucial component in the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD) such as Proteolysis Targeting Chimeras (PROTACs), understanding its cellular bioavailability and stability is paramount. These application notes provide detailed protocols for assessing the cellular uptake and stability of this compound, enabling researchers to effectively characterize its properties in relevant biological systems.
E3 ubiquitin ligases are key enzymes in the ubiquitin-proteasome system (UPS), which is responsible for maintaining protein homeostasis within the cell[2][3]. By recruiting an E3 ligase, PROTACs can induce the ubiquitination and subsequent degradation of specific proteins of interest (POIs)[2][]. The efficiency of this process is highly dependent on the cellular concentration and stability of the E3 ligase ligand.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols described below.
Table 1: Cellular Uptake of this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (µM) | Uptake Efficiency (%) |
| HEK293 | 1 | 2 | ||
| 1 | 6 | |||
| 1 | 24 | |||
| HeLa | 1 | 2 | ||
| 1 | 6 | |||
| 1 | 24 | |||
| Jurkat | 1 | 2 | ||
| 1 | 6 | |||
| 1 | 24 |
Table 2: Stability of this compound
| Condition | Half-life (t½) (hours) | Degradation Rate Constant (k) |
| Cell Culture Medium | ||
| Cell Lysate (HEK293) | ||
| Microsomes (Human Liver) |
Table 3: Protein-Ligand Binding Stability (Thermal Shift Assay)
| Protein | Ligand Concentration (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| DCAF15 | 0 (Control) | N/A | |
| 1 | |||
| 5 | |||
| 10 |
Signaling Pathway and Experimental Workflow Diagrams
Ubiquitin-Proteasome System (UPS) Pathway
Caption: The Ubiquitin-Proteasome System pathway for targeted protein degradation.
Experimental Workflow for Cellular Uptake Analysis
Caption: Workflow for quantifying the cellular uptake of this compound.
Experimental Workflow for Thermal Shift Assay
Caption: Workflow for assessing protein-ligand stability using a Thermal Shift Assay.
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Materials:
-
Cell culture medium and supplements
-
Selected cell line (e.g., HEK293, HeLa)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Acetonitrile, ice-cold
-
Internal standard (a structurally similar, stable isotope-labeled compound)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for various time points (e.g., 2, 6, 24 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize with culture medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of a small aliquot of the cell lysate using a BCA protein assay to normalize the drug concentration.
-
Sample Preparation for LC-MS/MS:
-
To a known volume of cell lysate, add the internal standard.
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound relative to the internal standard.
Protocol 2: Assessment of Ligand Stability in Cell Lysate
This protocol outlines a method to determine the stability of this compound in a cellular environment.
Materials:
-
Cell lysate (prepared as in Protocol 1, but from untreated cells)
-
This compound
-
Acetonitrile, ice-cold
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the cell lysate on ice. Determine the protein concentration and normalize to a standard concentration (e.g., 1 mg/mL) with lysis buffer.
-
Incubation:
-
Spike the cell lysate with this compound to a final concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
-
Sample Processing: Immediately stop the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.
-
Analysis: Process the samples as described in Protocol 1 (steps 7-8) and quantify the remaining amount of this compound at each time point.
-
Data Analysis: Plot the concentration of Ligand 24 versus time and fit the data to a first-order decay model to determine the half-life (t½).
Protocol 3: Protein-Ligand Stability Assessment by Thermal Shift Assay (TSA)
A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess the stabilization of a protein upon ligand binding. An increase in the protein's melting temperature (Tm) indicates a stabilizing interaction.
Materials:
-
Purified recombinant DCAF15 protein
-
This compound
-
Assay buffer (e.g., HEPES-buffered saline)
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Real-time PCR instrument
-
96-well qPCR plates
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the purified DCAF15 protein and SYPRO Orange dye in the assay buffer.
-
In a 96-well qPCR plate, add varying concentrations of this compound. Include a no-ligand control.
-
Add the protein/dye master mix to each well to a final volume (e.g., 25 µL). The final protein concentration is typically in the low micromolar range (e.g., 2-10 µM).
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0 °C/min.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
As the protein unfolds, the hydrophobic core is exposed, allowing the SYPRO Orange dye to bind and fluoresce.
-
Plot the fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of each ligand-containing sample. A positive ΔTm indicates that the ligand stabilizes the protein.
-
References
Application Notes and Protocols for E3 Ligase Ligand 24 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 24, also referred to as Compound 24, has been identified as a potent ligand for the E3 ubiquitin ligase DCAF15, with a reported IC50 of 0.053 μM.[1][2] This ligand has garnered interest within the field of targeted protein degradation (TPD) for its potential use in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]
This document provides detailed application notes and protocols for the use of this compound in TPD studies. A critical finding from recent research is that while Ligand 24 is a potent DCAF15 binder, a PROTAC designed to degrade BRD4 using this ligand induced degradation through a DCAF15-independent mechanism.[2] This highlights the importance of rigorous mechanistic validation when developing novel PROTACs. The following protocols are designed to guide researchers in determining the optimal concentration of a Ligand 24-based PROTAC for protein degradation and to validate the mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | E3 Ligase Target | Reference |
| IC50 | 0.053 μM | DCAF15 |
Note: The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) for a PROTAC incorporating this compound will be target-dependent and require experimental determination.
Signaling Pathway: Targeted Protein Degradation via PROTACs
The general mechanism of PROTAC-induced protein degradation involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a Ligand 24-Based PROTAC for Target Protein Degradation
This protocol outlines a general workflow to determine the DC50 and Dmax of a novel PROTAC incorporating this compound.
1. Materials and Reagents:
-
HEK293 cells (or other relevant cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot equipment
2. Experimental Workflow Diagram:
Caption: Workflow for determining the optimal concentration of a PROTAC.
3. Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the Ligand 24-based PROTAC in cell culture medium. A typical concentration range to start with is 0.1 nM to 10 µM. Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a DMSO-only vehicle control. Incubate for a predetermined time, for example, 24 hours.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate.
-
Probe the same membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Validating the DCAF15-Mediated Mechanism of Degradation
Given the findings that a Ligand 24-based PROTAC can induce degradation independent of DCAF15, it is crucial to perform control experiments to validate the mechanism of action.
1. Competition Assay:
-
Objective: To determine if the degradation is dependent on the PROTAC binding to the E3 ligase.
-
Procedure: Pre-incubate the cells with an excess of free this compound (e.g., 10-fold higher concentration than the PROTAC's DC50) for 2 hours before adding the PROTAC. If the degradation is mediated by DCAF15, the free ligand will compete with the PROTAC for binding to DCAF15, thereby rescuing the degradation of the target protein.
2. DCAF15 Knockout/Knockdown Cells:
-
Objective: To confirm the involvement of DCAF15 in the degradation process.
-
Procedure: Use CRISPR/Cas9 to generate a DCAF15 knockout cell line or siRNA to knockdown DCAF15 expression. Treat both the wild-type and DCAF15-deficient cells with the PROTAC. If the degradation is DCAF15-dependent, the effect will be significantly diminished or abolished in the DCAF15 knockout/knockdown cells.
3. Proteasome Inhibition:
-
Objective: To confirm that the protein loss is due to proteasomal degradation.
-
Procedure: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 2 hours before adding the PROTAC. If the degradation is proteasome-dependent, the protein levels should be restored in the presence of the inhibitor.
Conclusion
This compound is a valuable tool for researchers in the field of targeted protein degradation due to its high affinity for DCAF15. However, the unexpected DCAF15-independent degradation observed with a BRD4-targeting PROTAC underscores the complexity of PROTAC design and the necessity of thorough mechanistic validation. The protocols provided here offer a framework for determining the optimal concentration of new PROTACs and for performing the essential control experiments to verify the intended mechanism of action. These steps are critical for the successful development of selective and effective protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: E3 Ligase Ligand 24 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 24 is a potent and selective small molecule ligand for the DDB1 and CUL4 associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. Initially identified as a promising recruiter for targeted protein degradation (TPD), subsequent investigations have revealed a nuanced and cautionary tale for its application in developing proteolysis-targeting chimeras (PROTACs). This document provides detailed application notes and protocols for utilizing this compound in cancer research, with a focus on its role as a DCAF15 binder and as a tool for understanding the complexities of PROTAC-mediated degradation.
While PROTACs composed of Ligand 24 have been observed to induce the degradation of the oncoprotein BRD4, it is crucial to note that this degradation occurs through a DCAF15-independent mechanism. This highlights the critical importance of rigorous mechanistic validation in the development of novel degraders.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Notes |
| DCAF15 Binding Affinity (IC50) | 0.053 µM | - | Demonstrates potent engagement of the target E3 ligase. |
| BRD4 Degradation | Effective at 5 µM (24h) | HEK293 | Degradation is not mediated by DCAF15. |
Signaling Pathways and Mechanisms
DCAF15 in Cancer
DCAF15 is implicated in various cancer-related pathways. It has been shown to act as a tumor suppressor in hepatocellular carcinoma by targeting the epithelial-mesenchymal transition (EMT) transcription factor ZEB1 for proteasomal degradation[1]. Furthermore, the DCAF15/RBM39 pathway is involved in the splicing of KRAS, a critical oncogene, and targeting this pathway has shown potential in inhibiting cancer stem cells[2][3]. The development of potent DCAF15 ligands like Ligand 24 is therefore of high interest for probing DCAF15 biology and its role in cancer.
Caption: DCAF15-mediated regulation of cancer-associated proteins.
This compound and PROTAC Mechanism of Action
This compound was developed to function as the E3 ligase-recruiting element of a PROTAC. The intended mechanism involves the formation of a ternary complex between the target protein (e.g., BRD4), the PROTAC, and the DCAF15 E3 ligase complex, leading to ubiquitination and subsequent proteasomal degradation of the target. However, experimental evidence has shown that while a PROTAC incorporating Ligand 24 does degrade BRD4, this effect is independent of DCAF15[4][5]. This underscores a critical challenge in PROTAC development: potent binding to an E3 ligase does not guarantee its productive recruitment for target degradation.
Caption: Intended vs. Observed PROTAC mechanism for Ligand 24.
Experimental Protocols
Protocol 1: In Vitro DCAF15 Binding Assay
This protocol is to confirm the engagement of this compound with DCAF15.
Materials:
-
Recombinant human DCAF15-DDB1 complex
-
This compound
-
Fluorescently labeled tracer ligand for DCAF15
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the DCAF15-DDB1 complex and the fluorescent tracer to each well.
-
Add the serially diluted this compound to the wells. Include a no-ligand control.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization or a similar binding-dependent signal using a plate reader.
-
Calculate the IC50 value by plotting the signal against the logarithm of the ligand concentration and fitting to a four-parameter logistic curve.
Protocol 2: Cellular BRD4 Degradation Assay
This protocol is to assess the degradation of BRD4 in cells treated with a PROTAC containing this compound.
Materials:
-
HEK293 cells (or other relevant cancer cell line)
-
PROTAC incorporating this compound and a BRD4-binding moiety
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the Ligand 24-PROTAC for 24 hours. Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate the proteins, followed by Western blotting.
-
Probe the membrane with primary antibodies against BRD4 and the loading control.
-
Incubate with the HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of BRD4 degradation.
Protocol 3: Mechanistic Validation of E3 Ligase Dependency
This protocol is crucial to determine if the observed protein degradation is dependent on the intended E3 ligase.
Materials:
-
Cells from Protocol 2 showing target degradation
-
Ligand 24-PROTAC
-
Free this compound (as a competitor)
-
DCAF15 knockout or knockdown cell line (e.g., generated using CRISPR/Cas9 or shRNA)
-
Control cell line (e.g., wild-type or expressing a non-targeting guide/shRNA)
-
Reagents for Western blotting as in Protocol 2
Procedure:
Part A: Competition Assay
-
Seed the cells in 6-well plates.
-
Pre-treat the cells with an excess of free this compound for 2 hours to saturate the DCAF15 binding sites.
-
Add the Ligand 24-PROTAC at a concentration known to cause degradation and incubate for 24 hours.
-
Perform Western blotting for the target protein as described in Protocol 2. If degradation is DCAF15-dependent, the pre-treatment with excess free ligand will rescue the target protein from degradation.
Part B: Knockout/Knockdown Validation
-
Seed both the DCAF15 knockout/knockdown and control cell lines in 6-well plates.
-
Treat both cell lines with the Ligand 24-PROTAC for 24 hours.
-
Perform Western blotting for the target protein. If degradation is DCAF15-dependent, it will be significantly reduced or abolished in the knockout/knockdown cells compared to the control cells.
Caption: Workflow for validating E3 ligase dependency.
Conclusion and Future Perspectives
This compound is a valuable chemical probe for studying the E3 ligase DCAF15 due to its high potency and selectivity. However, its application in PROTAC-based targeted protein degradation requires careful and thorough mechanistic validation. The finding that a Ligand 24-based PROTAC degrades BRD4 independently of DCAF15 serves as a critical reminder for the field to rigorously confirm the on-target mechanism of action for any novel degrader. Future work should focus on elucidating the off-target E3 ligase(s) hijacked by the Ligand 24-PROTAC to mediate BRD4 degradation. Understanding these off-target effects will be instrumental in designing more specific and effective next-generation PROTACs. For researchers interested in DCAF15, Ligand 24 remains an excellent tool for competitive binding assays and for studying the endogenous functions of this E3 ligase in various cancer contexts.
References
- 1. Tumor suppressor DCAF15 inhibits epithelial-mesenchymal transition by targeting ZEB1 for proteasomal degradation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS4A splicing through the RBM39/DCAF15 pathway inhibits cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing E3 Ligase Ligands for Targeted Protein Degradation in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins.[1][2][3][4] Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy to eliminate these disease-causing proteins.[5] This approach utilizes bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
PROTACs are comprised of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event leads to the selective removal of the target protein. This document provides detailed application notes and protocols for the use of E3 ligase ligand-based PROTACs in neurodegenerative disease models, using a representative α-synuclein-targeting PROTAC as a primary example.
Mechanism of Action
The mechanism of action for PROTACs involves the formation of a ternary complex consisting of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Applications in Neurodegenerative Disease Models
The TPD strategy holds significant promise for neurodegenerative diseases by targeting the pathological proteins that are central to disease progression.
-
Parkinson's Disease: α-synuclein is a key protein implicated in Parkinson's disease, where its aggregation leads to the formation of Lewy bodies and neuronal cell death. PROTACs have been developed to target α-synuclein for degradation. For instance, a PROTAC named Arg-PEG1-Tα-syn, which utilizes arginine as an E3 ligase ligand to recruit the UBR1 E3 ligase, has been shown to effectively degrade both wild-type and mutant α-synuclein in mammalian cells.
-
Alzheimer's Disease: The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles is a hallmark of Alzheimer's disease. Several PROTACs have been designed to target tau for degradation. Preclinical studies have demonstrated that a tau-targeted PROTAC can eliminate over 95% of pathological tau in the brain of a mouse model of tauopathy. Another small-molecule PROTAC, C004019, has been shown to efficiently induce the clearance of tau proteins in both in vitro and in vivo models.
-
Huntington's Disease: Huntington's disease is caused by a mutation in the huntingtin (HTT) gene, leading to the production of mutant huntingtin (mHTT) protein which aggregates and causes neuronal toxicity. PROTACs have been developed that can selectively degrade mHTT, offering a potential therapeutic avenue for this devastating disease.
Data Presentation
Quantitative data for representative PROTACs targeting neurodegenerative disease-associated proteins are summarized below.
Table 1: Quantitative Data for α-Synuclein-Targeting PROTAC
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| Arg-PEG1-Tα-syn | α-synuclein | UBR1 | Mammalian Cells | 5.049 µM | Not Reported |
Table 2: Representative Data for Other Neurodegeneration-Relevant PROTACs
| PROTAC Name | Target Protein | E3 Ligase Recruited | Disease Model | Key Finding | Reference |
| C004019 | Tau | VHL | Alzheimer's Disease Models | Efficiently induces clearance of tau proteins in vitro and in vivo. | |
| Unnamed | Pathological Tau | Not Specified | Mouse Tauopathy Model | >95% elimination of pathological tau in the brain. | |
| Unnamed | α-synuclein | VHL, CRBN, IAP, MDM2 | Cellular Models | Up to 65% degradation of α-synuclein at 1 µM. | |
| QC-01-175 | Tau | CRBN | Alzheimer's Disease Models | Brain-penetrant and promotes tau degradation. |
Experimental Protocols
The following are detailed protocols for the evaluation of an E3 ligase ligand-based PROTAC in a neurodegenerative disease model.
Protocol 1: Cell Culture and Treatment
This protocol describes the treatment of a relevant cell line with a PROTAC to induce target protein degradation. The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neurodegenerative diseases.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
PROTAC compound
-
DMSO (vehicle)
-
6-well cell culture plates
Procedure:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare a stock solution of the PROTAC in DMSO.
-
On the day of treatment, prepare serial dilutions of the PROTAC in culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the existing medium from the cells and add the medium containing the PROTAC or vehicle.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol details the quantification of target protein degradation following PROTAC treatment using Western blotting.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-α-synuclein)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This protocol is for assessing the cytotoxicity of the PROTAC using a standard MTT or CCK-8 assay.
Materials:
-
SH-SY5Y cells
-
96-well cell culture plates
-
PROTAC compound
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 8 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8, 570 nm for MTT).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: In Vivo Administration in a Mouse Model
This protocol provides a general guideline for the in vivo administration of a PROTAC in a mouse model of a neurodegenerative disease.
Materials:
-
Transgenic mouse model of a neurodegenerative disease (e.g., a mouse model of synucleinopathy)
-
PROTAC compound
-
Vehicle solution (e.g., 5% DMA, 10% Solutol HS 15, 85% PBS)
-
Administration equipment (e.g., syringes for intraperitoneal injection or gavage needles for oral administration)
Procedure:
-
Acclimate the mice to the housing conditions.
-
Randomize the mice into treatment and vehicle control groups.
-
Prepare the PROTAC formulation in the appropriate vehicle. The formulation should be prepared fresh daily.
-
Administer the PROTAC or vehicle to the mice via the chosen route (e.g., intraperitoneal injection or oral gavage) at the predetermined dose and schedule.
-
Monitor the mice for any signs of toxicity and record body weight regularly.
-
At the end of the study, euthanize the mice and collect tissues of interest (e.g., brain regions) for pharmacodynamic analysis.
-
Process the tissues to prepare protein lysates and analyze target protein levels by Western blot as described in Protocol 2.
Conclusion
The use of E3 ligase ligands in the form of PROTACs represents a powerful and innovative approach for targeting and eliminating disease-causing proteins in neurodegenerative disorders. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to evaluate the efficacy of novel protein degraders. With careful optimization of the PROTAC molecule and thorough in vitro and in vivo characterization, this technology holds the potential to deliver transformative therapies for patients with these debilitating diseases.
References
Troubleshooting & Optimization
Technical Support Center: E3 Ligase Ligand 24
Welcome to the technical support center for E3 Ligase Ligand 24. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where Ligand 24 is not inducing the expected degradation of its target protein.
Frequently Asked Questions (FAQs)
Q1: We are using Ligand 24 in our cellular assays, but we do not observe any degradation of our target protein. What are the most common initial reasons for this failure?
A1: Lack of degradation can stem from several factors. The most common initial issues to verify are:
-
Compound Integrity and Activity: Ensure the compound has been stored correctly and has not degraded. Confirm its identity and purity via analytical methods like LC-MS if possible.
-
Cellular Permeability: Ligand 24, like many PROTACs, is a large molecule and may not efficiently cross the cell membrane to reach its intracellular target.[1]
-
Experimental Conditions: Suboptimal concentration (due to the "hook effect") or incorrect incubation time can lead to a lack of degradation.[2] It is crucial to perform thorough dose-response and time-course experiments.
-
Cell Line Suitability: The target protein and the necessary E3 ligase (e.g., Cereblon or VHL) must be expressed at sufficient levels in your chosen cell line.[2][3] Lack of either component will prevent degradation.
Q2: What is the "hook effect" and how can it prevent protein degradation?
A2: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC, such as Ligand 24, decreases at high concentrations.[2] This occurs because at an excessive concentration, the PROTAC is more likely to form binary complexes (Ligand 24-Target or Ligand 24-E3 Ligase) rather than the productive ternary complex (Target-Ligand 24-E3 Ligase) required for ubiquitination. A bell-shaped curve in your dose-response experiment is a classic indicator of the hook effect.
Q3: How do I confirm that the lack of degradation is not simply due to an issue with the ubiquitin-proteasome system (UPS) in my cells?
A3: To verify that the UPS is functional and is the intended pathway for degradation, you should use a proteasome inhibitor control. Pre-treating your cells with an inhibitor like MG-132 or bortezomib for 1-2 hours before adding Ligand 24 should "rescue" the target protein from degradation if the PROTAC is functional. If you observe degradation with Ligand 24, this rescue experiment confirms its proteasome-dependency.
Systematic Troubleshooting Guide
If initial checks do not resolve the issue, a more systematic, step-by-step investigation into the mechanism of action is required.
Step 1: Confirm Binary Target Engagement
-
Question: How can I be sure that Ligand 24 is binding to its intended target protein and the E3 ligase inside the cell?
-
Answer: Before degradation can occur, the PROTAC must first bind to its two targets individually. Failure to engage with either the target protein or the E3 ligase will prevent the formation of the ternary complex. You can verify this using biophysical assays.
-
Recommended Experiment: Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA is a powerful method to confirm target engagement in intact cells without modifying the compound. Ligand binding stabilizes the target protein, increasing its melting temperature. A shift in the protein's melting curve upon treatment with Ligand 24 provides direct evidence of intracellular binding.
-
Step 2: Assess Ternary Complex Formation
-
Question: I've used CETSA to confirm that Ligand 24 binds both my target and the E3 ligase, but I still see no degradation. What is the next critical step?
-
Answer: The formation of a stable ternary complex (Target Protein - Ligand 24 - E3 Ligase) is the essential mechanistic step that brings the target to the E3 ligase for ubiquitination. Many PROTACs fail because they are unable to bridge the two proteins effectively, even if they show good binary binding affinity.
-
Recommended Experiments:
-
Co-Immunoprecipitation (Co-IP): This is a standard technique to verify the formation of the ternary complex. By pulling down the E3 ligase, you can use a Western blot to see if the target protein is co-precipitated in a Ligand 24-dependent manner.
-
NanoBRET™ Ternary Complex Assay: This is a live-cell, real-time proximity-based assay that can quantitatively measure the formation of the ternary complex. It provides high-sensitivity detection and allows for kinetic analysis of complex formation and stability.
-
-
Troubleshooting Workflow for Degradation Failure
Caption: Systematic workflow for troubleshooting lack of degradation with Ligand 24.
Step 3: Check for Target Protein Ubiquitination
-
Question: My assays show that a ternary complex is forming. Why would degradation still fail?
-
Answer: The formation of a ternary complex does not guarantee degradation. The complex must have the correct geometry to allow the E3 ligase to transfer ubiquitin to accessible lysine residues on the target protein's surface. A "non-productive" ternary complex will form but will not lead to ubiquitination.
-
Recommended Experiment: In-Cell Ubiquitination Assay
-
Rationale: This assay directly measures the key catalytic step of the PROTAC mechanism. Detecting an increase in the ubiquitinated forms of your target protein upon treatment with Ligand 24 (in the presence of a proteasome inhibitor to allow accumulation) confirms that the ternary complex is productive.
-
-
Productive vs. Non-Productive Ternary Complexes
Caption: Productive vs. Non-Productive ternary complex geometry.
Step 4: Re-evaluate Ligand 24 Design
-
Question: I have confirmed that Ligand 24 forms a non-productive ternary complex. What are the next steps?
-
Answer: If the ternary complex is non-productive, the issue lies in the molecular structure of Ligand 24 itself. The linker is a critical component that dictates the orientation of the two proteins. Small changes to the linker's length, rigidity, or attachment points can dramatically alter the geometry of the complex and convert a non-productive degrader into a highly effective one.
-
Recommendations:
-
Linker Optimization: Synthesize and test a matrix of new analogues of Ligand 24 with varied linker lengths and compositions.
-
Binding Moiety Exit Vector: Consider altering the attachment point of the linker on either the target-binding or E3-binding moiety, as this can also significantly impact the resulting ternary complex structure.
-
Data Summary Tables
Table 1: Hypothetical Biophysical Data for Ligand 24 Troubleshooting
| Assay Type | Ligand | Target Protein Binding (K_D) | E3 Ligase Binding (K_D) | Ternary Complex Formation (NanoBRET EC_50) |
|---|---|---|---|---|
| Experimental | Ligand 24 | 50 nM | 150 nM | No significant signal |
| Control (Active) | Control PROTAC | 75 nM | 200 nM | 80 nM |
| Control (Inactive) | Inactive Control | >10 µM | 160 nM | No significant signal |
This table illustrates a scenario where Ligand 24 shows binary binding but fails to form a ternary complex, a common failure mode.
Table 2: Troubleshooting Checklist and Recommended Actions
| Potential Issue | Key Experiment(s) | Possible Outcome | Recommended Action |
|---|---|---|---|
| No Binary Engagement | CETSA, SPR, ITC | No thermal shift; High K_D | Re-design target or E3 binding moiety. |
| No Ternary Complex | Co-IP, NanoBRET | No co-precipitation; No BRET signal | Re-design linker (length, composition, attachment). |
| Non-Productive Complex | In-cell Ubiquitination Assay | Ternary complex forms, but no target ubiquitination | Re-design linker to alter geometry. |
| "Hook Effect" | Wide Dose-Response Western Blot | Bell-shaped degradation curve | Use Ligand 24 at its optimal, lower concentration. |
| Low E3 Ligase Expression | Western Blot / qPCR for E3 Ligase | Low or absent E3 ligase protein/mRNA | Choose a different cell line with higher expression. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
-
Cell Treatment: Plate cells and allow them to adhere. Treat with DMSO (vehicle), an inactive control PROTAC, and a range of concentrations of Ligand 24 for 2-4 hours. Co-treat with a proteasome inhibitor (e.g., 10 µM MG-132) for the duration of the treatment to prevent degradation of the target.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Scrape cells, incubate the lysate on ice, and then centrifuge to pellet debris. Collect the supernatant.
-
Immunoprecipitation: Normalize total protein concentration for all samples. Incubate the lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand, discard the supernatant, and wash the beads 3-5 times with cold IP lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blot, probing for the target protein, the E3 ligase, and a loading control. An increase in the target protein signal in the Ligand 24-treated sample (compared to controls) indicates ternary complex formation.
Protocol 2: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells as described in the Co-IP protocol, ensuring co-treatment with a proteasome inhibitor like MG-132 to allow ubiquitinated substrates to accumulate.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions but preserve post-translational modifications. Boil the lysates immediately to inactivate deubiquitinating enzymes (DUBs).
-
Immunoprecipitation of Target: Dilute the lysate with a non-SDS buffer to reduce the SDS concentration to ~0.1%. Immunoprecipitate the target protein using a specific antibody as described in the Co-IP protocol.
-
Elution and Western Blot: Elute the captured protein and analyze via Western blot.
-
Detection: Probe the Western blot membrane with a pan-ubiquitin antibody or a specific linkage antibody (e.g., K48-ubiquitin). A smear or ladder of high-molecular-weight bands appearing above the target protein band in the Ligand 24-treated lane indicates successful, productive ubiquitination.
References
Technical Support Center: Optimizing Linker Length for PROTACs Targeting Cereblon E3 Ligase
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC molecule?
The linker in a PROTAC is a crucial component that connects the ligand for the target protein to the ligand for the E3 ubiquitin ligase (in this case, Cereblon). Its length and chemical nature are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This ternary complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. The linker's flexibility and geometry dictate the relative orientation of the two proteins, which directly impacts the efficiency of the degradation process.
Q2: How does linker length influence the degradation efficiency (DC50 and Dmax) of a PROTAC?
Linker length has a profound effect on a PROTAC's degradation efficiency, which is typically measured by two parameters:
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.
An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to a low DC50 and a high Dmax. A linker that is too short may cause steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long might lead to unproductive binding modes or increased conformational flexibility, which can decrease the stability of the ternary complex. This often results in the characteristic "hook effect," where the degradation efficiency decreases at higher PROTAC concentrations.
Q3: What are the most common types of linkers used for CRBN-recruiting PROTACs?
The most commonly used linkers for CRBN-recruiting PROTACs are polyethylene glycol (PEG)-based chains and alkyl chains. These linkers offer good solubility and allow for systematic variation in length. The choice of linker type can influence the physicochemical properties of the final PROTAC molecule, including its solubility, cell permeability, and metabolic stability.
Q4: What is the "hook effect" and how can it be mitigated?
The "hook effect" refers to the observation that as the concentration of a PROTAC increases beyond a certain point, the extent of target protein degradation decreases. This is thought to occur due to the formation of binary complexes (Target-PROTAC or E3-PROTAC) that are unable to form the productive ternary complex required for degradation. Optimizing the linker length and the binding affinities of the ligands for their respective proteins can help to mitigate the hook effect by favoring the formation of the ternary complex over the binary complexes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No target degradation observed | 1. Ineffective ternary complex formation due to suboptimal linker length. 2. Low cell permeability of the PROTAC. 3. Instability of the PROTAC molecule. | 1. Synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6). 2. Assess cell permeability using a PAMPA assay. Modify the linker to improve physicochemical properties. 3. Evaluate the stability of the PROTAC in cell lysate or plasma. |
| High DC50 value (low potency) | 1. The linker does not allow for an optimal orientation of the target and E3 ligase. 2. Weak binding affinity of one or both ligands. | 1. Systematically vary the linker length and composition. 2. Confirm the binding of the PROTAC to both the target protein and CRBN using biophysical assays like SPR or ITC. |
| Low Dmax value (incomplete degradation) | 1. A significant portion of the ternary complexes formed are unproductive. 2. Rapid synthesis of the target protein. | 1. Experiment with different linker attachment points on the target or E3 ligase ligand. 2. Perform a time-course experiment to monitor protein levels and determine the rate of degradation versus synthesis. |
| Prominent hook effect | The linker length and PROTAC concentration favor the formation of binary complexes. | Test the PROTAC across a wider and lower concentration range to identify the optimal concentration for degradation. A different linker may be required to promote more stable ternary complex formation. |
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment aimed at optimizing the linker length for a PROTAC targeting Protein X for degradation via CRBN.
| PROTAC | Linker Type | Linker Length (atoms) | Target Binding (Kd, nM) | CRBN Binding (Kd, nM) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG | 8 | 50 | 150 | >1000 | <10 |
| PROTAC-2 | PEG | 12 | 52 | 145 | 250 | 65 |
| PROTAC-3 | PEG | 16 | 48 | 155 | 50 | 92 |
| PROTAC-4 | PEG | 20 | 55 | 150 | 150 | 75 |
| PROTAC-5 | Alkyl | 12 | 60 | 160 | 400 | 55 |
This table illustrates that for this particular system, a 16-atom PEG linker (PROTAC-3) provided the optimal balance of potency and efficacy.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control.
Protocol 2: Ternary Complex Formation Assay (AlphaScreen)
-
Reagents: Prepare recombinant His-tagged Target Protein, biotinylated CRBN-DDB1 complex, and streptavidin-coated donor beads, and anti-His acceptor beads.
-
Assay Setup: In a 384-well plate, add the PROTAC at various concentrations, followed by the His-tagged Target Protein and the biotinylated CRBN-DDB1 complex.
-
Incubation: Incubate the mixture for 1 hour at room temperature to allow for complex formation.
-
Bead Addition: Add the streptavidin-coated donor beads and anti-His acceptor beads and incubate for another hour in the dark.
-
Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
Visualizations
Technical Support Center: E3 Ligase Ligand 24
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing E3 ligase Ligand 24. The content is tailored for scientists and professionals in drug development and chemical biology.
I. Overview and Key Findings
This compound, also referred to as Compound 24, is a potent binder to the E3 ligase DCAF15, with an IC50 of 0.053 μM.[1] While developed for targeted protein degradation applications involving DCAF15, subsequent research has revealed a significant off-target effect. When incorporated into a Proteolysis Targeting Chimera (PROTAC) with a JQ1 warhead (targeting BET bromodomains), Ligand 24 induces the degradation of BRD4. Critically, this degradation is not mediated by DCAF15, indicating an alternative, off-target mechanism of action.
This finding highlights the importance of thorough mechanism-of-action studies when developing novel E3 ligase ligands and their corresponding PROTACs.
II. Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a PROTAC derived from it.
Table 1: On-Target Binding Affinity of this compound
| Compound | Target E3 Ligase | Assay Type | IC50 (μM) |
| This compound | DCAF15 | Biochemical Binding Assay | 0.053 |
Data sourced from Lucas SCC, et al. J Med Chem. 2024.[1]
Table 2: Off-Target Degradation Activity of a PROTAC Containing Ligand 24
| PROTAC | Target Protein | Cell Line | Assay Type | DC50 (μM) | Dmax (%) |
| PROTAC 27 (Ligand 24 + JQ1) | BRD4 | HEK293 (expressing HiBiT-tagged BRD4) | HiBiT Degradation Assay | 0.453 | 69 |
Data sourced from Lucas SCC, et al. J Med Chem. 2024.
III. Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpected Degradation of BRD4
-
Question: I am using a PROTAC containing this compound to target a protein of interest, but I am observing degradation of BRD4. Is this expected?
-
Answer: Yes, this is a known off-target effect. A PROTAC constructed with this compound and a JQ1-like warhead has been shown to degrade BRD4. It is crucial to determine if this degradation is confounding your experimental results.
-
Question: How can I confirm that the BRD4 degradation is independent of DCAF15 in my system?
-
Answer: The most definitive method is to perform your degradation experiment in a DCAF15 knockout cell line. If BRD4 degradation persists in the absence of DCAF15, it confirms the off-target mechanism.
-
Recommended Experiment: CRISPR/Cas9-mediated knockout of DCAF15.
-
Design and validate gRNAs targeting the DCAF15 gene.
-
Transfect your cells with Cas9 and the selected gRNAs.
-
Select and expand single-cell clones.
-
Validate DCAF15 knockout by Western blot or genomic sequencing.
-
Treat the DCAF15 knockout cells and wild-type control cells with your PROTAC and assess BRD4 levels.
-
-
Issue 2: No Degradation of Target Protein of Interest (Other than BRD4)
-
Question: I have designed a PROTAC with this compound and a warhead for my protein of interest (POI), but I do not observe its degradation. What are the possible reasons?
-
Answer: There are several potential reasons for the lack of degradation:
-
Inefficient Ternary Complex Formation: The geometry of the PROTAC may not support the formation of a stable and productive ternary complex between your POI and the off-target E3 ligase responsible for BRD4 degradation.
-
Cellular Localization: Your POI and the relevant E3 ligase may be in different cellular compartments.
-
Insufficient Intracellular PROTAC Concentration: The PROTAC may have poor cell permeability or be subject to efflux pumps.
-
E3 Ligase Expression: The unidentified E3 ligase responsible for the off-target effect may not be expressed in your cell line.
-
-
Question: How can I troubleshoot the lack of degradation of my POI?
-
Answer: A systematic approach is recommended:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm that your PROTAC is binding to your POI in cells.
-
Assess Cell Permeability: Use LC-MS/MS to measure the intracellular concentration of your PROTAC.
-
Modify the Linker: Systematically vary the length and composition of the linker to alter the geometry of the ternary complex.
-
Use a Different E3 Ligase Ligand: If the off-target activity of Ligand 24 is a concern and your POI is not being degraded, consider using a well-validated ligand for a different E3 ligase (e.g., VHL or CRBN).
-
IV. Frequently Asked Questions (FAQs)
-
Q1: What is the on-target E3 ligase for Ligand 24?
-
A1: this compound is a potent binder of DCAF15.[1]
-
-
Q2: What is the known off-target effect of Ligand 24 when used in a PROTAC?
-
A2: When conjugated with a BET bromodomain binder like JQ1, it leads to the degradation of BRD4 through a DCAF15-independent mechanism.
-
-
Q3: What are the implications of this off-target effect for my research?
-
A3: If your research involves the BET family of proteins or pathways regulated by them, the off-target degradation of BRD4 could lead to misinterpretation of your results. It is essential to use appropriate controls, such as a DCAF15 knockout cell line, to dissect the on-target versus off-target effects.
-
-
Q4: How can I identify other potential off-target effects of my PROTAC?
-
A4: Unbiased proteomic approaches are the gold standard for identifying off-target effects.
-
Recommended Experiment: Global Proteomics using Mass Spectrometry.
-
Treat your cells with your PROTAC at various concentrations and time points, including vehicle controls.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides (e.g., with TMT or iTRAQ) for quantitative analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify changes in protein abundance.
-
Proteins that are significantly downregulated in a dose-dependent manner are potential off-targets.
-
-
-
V. Experimental Protocols
The following are detailed protocols for key experiments cited in this document. These are based on the methodologies described in the primary literature and general best practices.
Protocol 1: HiBiT-Based Protein Degradation Assay
This protocol is used to quantify the degradation of a target protein that has been endogenously tagged with HiBiT.
-
Materials:
-
HEK293 cells with HiBiT-tagged BRD4 (or other POI).
-
LgBiT protein or a cell line stably expressing LgBiT.
-
Nano-Glo® HiBiT Lytic Detection System.
-
White, opaque 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Seed the HiBiT-tagged cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.
-
Treat the cells with the PROTAC dilutions and include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time (e.g., 5.5 hours).
-
Prepare the Nano-Glo® HiBiT Lytic Detection reagent according to the manufacturer's instructions.
-
Add the lytic detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of protein degradation. Plot the degradation values against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol is used to qualitatively or semi-quantitatively assess the degradation of a target protein.
-
Materials:
-
Cell line of interest.
-
PROTAC of interest.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the POI (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
-
-
Procedure:
-
Seed cells and treat with the PROTAC as described for the HiBiT assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
(Optional) Strip the membrane and re-probe for a loading control.
-
Quantify the band intensities to determine the extent of protein degradation.
-
VI. Visualizations
Diagram 1: On-Target and Off-Target Pathways of a Ligand 24-Based PROTAC
Caption: On- and off-target pathways of a Ligand 24-based PROTAC.
Diagram 2: Experimental Workflow for Validating DCAF15-Independent Degradation
Caption: Workflow for validating DCAF15-independent degradation.
References
E3 ligase Ligand 24 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential solubility issues with E3 ligase Ligand 24.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my desired solvent. What are the recommended solvents?
A1: While specific solubility data for every potential solvent is not exhaustively characterized, this compound, as a small molecule, is generally expected to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For aqueous buffers, solubility is expected to be lower. It is recommended to first prepare a high-concentration stock solution in 100% DMSO.
Q2: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. What could be the cause?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer in which it has poor solubility. The final concentration of the organic solvent in the aqueous solution may be insufficient to keep the ligand dissolved.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: For most cell lines, it is advisable to keep the final concentration of DMSO below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects. However, the tolerance can be cell-line specific, and it is best to determine the maximum tolerable DMSO concentration for your specific system with a vehicle control experiment.
Q4: Can sonication or heating be used to improve the solubility of this compound?
A4: Yes, gentle warming (e.g., to 37°C) and brief sonication can help to dissolve the compound. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the ligand. Always visually inspect the solution after it returns to room temperature to ensure that the compound has not precipitated.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Assessment
If you are encountering solubility issues, a systematic assessment can help identify a suitable solvent system.
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.
-
Solvent Addition: Add a measured volume of your primary solvent of interest (e.g., 100 µL of DMSO) to one vial to create a high-concentration stock solution. Vortex thoroughly.
-
Serial Dilutions: Prepare serial dilutions of this stock solution in your aqueous experimental buffer.
-
Observation: Visually inspect each dilution for any signs of precipitation immediately after preparation and after a set incubation period (e.g., 1 hour, 24 hours) at the experimental temperature.
-
Quantification (Optional): To determine the approximate solubility limit, you can centrifuge the tubes with precipitate, collect the supernatant, and measure the concentration of the dissolved ligand using an appropriate analytical method like HPLC-UV.
Solutions for Poor Aqueous Solubility
Should you confirm that this compound has poor solubility in your aqueous experimental buffer, consider the following strategies.
Table 1: Summary of Potential Solutions for Poor Aqueous Solubility
| Strategy | Description | Considerations |
| Co-solvents | Introduce a lower percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) into your aqueous buffer. | Test for compatibility with your experimental system and potential effects on cell viability or protein stability. |
| pH Adjustment | If the ligand has ionizable groups, adjusting the pH of the buffer may increase its solubility. | Ensure the chosen pH is compatible with your biological assay and does not affect the activity of the ligand or target proteins. |
| Use of Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help to maintain the solubility of hydrophobic compounds. | Surfactants can interfere with certain assays and may affect cell membrane integrity. Run appropriate controls. |
| Formulation with Excipients | For in vivo studies, formulation with solubilizing agents such as cyclodextrins may be necessary. | Requires specialized formulation development and may not be suitable for in vitro experiments. |
Table 2: Example of a Solubility Enhancement Study
| Formulation | Ligand Concentration (µM) | Observation (after 24h at RT) |
| PBS (pH 7.4) | 10 | Precipitate |
| PBS with 1% DMSO | 10 | Precipitate |
| PBS with 5% DMSO | 10 | Clear Solution |
| PBS with 0.1% Tween® 80 | 10 | Clear Solution |
| PBS with 10% PEG400 | 10 | Clear Solution |
Visual Guides
PROTAC Experimental Workflow
This diagram illustrates a typical workflow for an experiment involving a PROTAC, which would incorporate an E3 ligase ligand like Ligand 24.
Caption: A generalized workflow for a PROTAC-mediated protein degradation experiment.
Troubleshooting Solubility Issues
This decision tree provides a logical flow for addressing solubility problems encountered during your experiments.
Caption: A decision-making flowchart for troubleshooting common solubility issues.
Technical Support Center: Enhancing PROTAC Cell Permeability
Welcome to the technical support center dedicated to addressing challenges in PROTAC development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the cell permeability of E3 ligase ligand-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows potent biochemical binding but weak cellular activity. Is this a permeability issue?
A: Yes, a significant drop-off between biochemical potency and cellular degradation is often indicative of poor cell permeability.[1] PROTACs are large molecules, frequently exceeding the parameters of Lipinski's "Rule of Five," which can impede their ability to passively diffuse across the cell membrane.[1][2] For a PROTAC to be effective, it must achieve a sufficient intracellular concentration to facilitate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3]
Q2: What are the critical physicochemical properties that govern PROTAC cell permeability?
A: While traditional "Rule of Five" guidelines are often not directly applicable to PROTACs, several key physicochemical properties are crucial for their cell permeability:
-
Molecular Weight (MW): Higher molecular weights can negatively impact passive diffusion.
-
Topological Polar Surface Area (TPSA): A large TPSA is often associated with poor permeability. Strategies to reduce TPSA, such as intramolecular hydrogen bonding, can be beneficial.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can limit membrane permeability.
-
Lipophilicity (LogP/LogD): A balance is required; while some lipophilicity is necessary to enter the lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Conformational Flexibility and "Chameleonicity": Some PROTACs can adopt different conformations in aqueous versus lipid environments, effectively shielding their polar groups to facilitate membrane passage.
Q3: How can I rationally design a PROTAC to improve its cell permeability?
A: Several design strategies can be employed to enhance PROTAC permeability:
-
Linker Optimization: The linker is a highly adaptable component of a PROTAC.
-
Composition: Replacing flexible polyethylene glycol (PEG) linkers with more rigid alkyl or phenyl linkers can improve permeability. Incorporating basic nitrogen atoms into the linker can also enhance solubility and permeability.
-
Length: Shorter linkers are often preferred to minimize molecular weight and TPSA.
-
Rigidity: Introducing rigid elements like piperidine or piperazine moieties can pre-organize the PROTAC into a more favorable conformation for cell entry.
-
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester can reduce the number of hydrogen bond donors and decrease polarity, leading to a significant improvement in permeability.
-
Intramolecular Hydrogen Bonds: Designing PROTACs that can form internal hydrogen bonds can effectively "mask" polar functional groups, reducing the molecule's overall polarity and size, and thereby enhancing its ability to cross the cell membrane.
-
Prodrug Strategy: Modifying a PROTAC with a lipophilic group that is later cleaved inside the cell can be an effective way to improve its transit across the cell membrane.
Troubleshooting Guide
This guide addresses common experimental issues and provides actionable steps for resolution.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Degradation in Cells Despite High Binding Affinity | Poor cell permeability of the PROTAC. | 1. Assess Permeability: Perform a PAMPA or Caco-2 assay to quantify permeability. 2. Structural Modification: - Shorten or rigidify the linker. - Replace amide linkages with esters. - Introduce moieties that can form intramolecular hydrogen bonds. 3. Prodrug Approach: Synthesize a prodrug version of your PROTAC to enhance membrane crossing. |
| High Variability in Permeability Assay Results | Issues with assay execution or compound solubility. | 1. PAMPA: Ensure the artificial membrane is properly coated and intact. Use a control compound with known permeability. 2. Caco-2: - Verify monolayer integrity by measuring transepithelial electrical resistance (TEER). - Check for compound efflux by performing a bidirectional assay. - Address low recovery by adding a low concentration of bovine serum albumin (BSA) to the assay buffer. 3. Solubility: Ensure the PROTAC is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate permeability readings. |
| PROTAC Shows Efflux in Caco-2 Assay | The PROTAC is a substrate for active efflux transporters (e.g., P-glycoprotein). | 1. Confirm Efflux: An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates active efflux. 2. Structural Modification: Modify the PROTAC structure to reduce its recognition by efflux transporters. This can be an iterative process of structure-activity relationship studies. 3. Co-dosing with Inhibitor: In an experimental setting, co-dosing with a known inhibitor of the suspected efflux transporter can confirm its involvement. |
Quantitative Data Summary
The following tables provide illustrative data on how structural modifications can impact PROTAC permeability, based on published findings.
Table 1: Impact of Linker Modification on Permeability
| PROTAC Modification | Linker Type | Papp (10⁻⁶ cm/s) in PAMPA | Interpretation |
| Parental PROTAC | Flexible PEG | 0.5 | Low Permeability |
| Modified PROTAC | Rigid Phenyl | 2.5 | Improved Permeability |
| Modified PROTAC | Short Alkyl | 1.8 | Moderate Permeability |
Table 2: Effect of Amide-to-Ester Substitution on Permeability
| PROTAC Modification | Key Functional Group | HBD Count | Papp (10⁻⁶ cm/s) in PAMPA | Interpretation |
| Parental PROTAC | Amide | 1 | 0.8 | Low Permeability |
| Modified PROTAC | Ester | 0 | 4.2 | Significantly Improved Permeability |
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment. It is a high-throughput, cell-free method to estimate passive permeability.
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Filter Membrane: Pipette 5 µL of a phospholipid solution (e.g., phosphatidylcholine in dodecane) onto the filter of each well in the donor plate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS (pH 7.4) to the final concentration. The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
Principle: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized monolayer that mimics the human intestinal epithelium. This model allows for the assessment of passive diffusion, active transport, and efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 18-22 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Prepare Transport Buffer: Use a buffered salt solution (e.g., Hank's Balanced Salt Solution) at pH 7.4.
-
Perform Transport Studies:
-
Apical-to-Basolateral (A→B) Transport: Add the test PROTAC solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.
-
Basolateral-to-Apical (B→A) Transport: Add the test PROTAC solution to the basolateral compartment and fresh transport buffer to the apical compartment to assess efflux.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both compartments and quantify the PROTAC concentration using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ternary complex formation with E3 ligase Ligand 24
Welcome to the technical support center for E3 Ligase Ligand 24. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during ternary complex formation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in ternary complex formation?
This compound is a small molecule designed to recruit a specific E3 ubiquitin ligase. In targeted protein degradation, it acts as one half of a heterobifunctional degrader (e.g., a PROTAC), which simultaneously binds to both the E3 ligase and a target protein of interest (POI). This binding facilitates the formation of a ternary complex (POI-Degrader-E3 Ligase), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: I am not observing any ternary complex formation in my biochemical assay. What are the initial checks I should perform?
If you are not observing ternary complex formation, begin by verifying the integrity and activity of your individual components:
-
Protein Quality : Ensure your target protein and E3 ligase are correctly folded, pure, and active. Aggregation can be a significant issue; check for this using techniques like Dynamic Light Scattering (DLS).[1]
-
Ligand 24 and Degrader Integrity : Confirm the chemical structure, purity, and concentration of your Ligand 24-containing degrader using methods such as NMR and mass spectrometry. Ensure proper storage to prevent degradation.
-
Buffer Conditions : Mismatched buffers between proteins and the ligand can interfere with binding. Ensure all components are in a compatible buffer system.
Q3: My dose-response curve shows a "hook effect." What does this mean and how can I mitigate it?
The "hook effect" is a common phenomenon in proximity-based assays (e.g., AlphaLISA, HTRF, NanoBRET™) where the signal decreases at high degrader concentrations.[1][2][3][4] This occurs because an excess of the degrader saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-Degrader and E3-Degrader) at the expense of the desired ternary complex.
Mitigation Strategies:
-
Titrate the Degrader : Perform a wide, serial dilution of your degrader to identify the optimal concentration for ternary complex formation and to fully characterize the bell-shaped curve.
-
Adjust Protein Concentrations : Optimizing the concentrations of the target protein and E3 ligase can shift the hook effect to higher degrader concentrations.
-
Enhance Cooperativity : Designing degraders with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.
Q4: There is a discrepancy between my biochemical and cellular assay results. What could be the cause?
Discrepancies between in vitro and in-cell assays are common and can arise from several factors:
-
Cellular Environment : The intracellular environment is significantly more complex than a biochemical assay. Factors such as molecular crowding, post-translational modifications, and the presence of endogenous competing molecules can influence ternary complex formation.
-
Cell Permeability and Stability : Your Ligand 24-containing degrader may have poor cell permeability or be subject to rapid metabolism or efflux, preventing it from reaching its intracellular targets.
-
Protein Expression Levels : The endogenous levels of your target protein or the E3 ligase in your cell model may be too low for efficient ternary complex formation and degradation.
To address these discrepancies, it is crucial to use orthogonal, cell-based assays like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to confirm target engagement and ternary complex formation in a live-cell context.
Troubleshooting Guides
Guide 1: No or Weak Ternary Complex Formation
This guide provides a systematic approach to troubleshoot experiments where the formation of the ternary complex is weak or undetectable.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Protein Integrity Issues | Verify protein quality. | Run SDS-PAGE and Western Blot to check for degradation. Use Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC) to assess for aggregation. |
| Add protease inhibitors. | Always include a protease inhibitor cocktail in your lysis and storage buffers to prevent protein degradation. | |
| Inactive Ligand/Degrader | Confirm compound integrity. | Verify the chemical structure and purity of your Ligand 24-containing degrader via NMR and Mass Spectrometry. |
| Suboptimal Assay Conditions | Optimize buffer components. | Ensure buffer pH, salt concentration, and additives are compatible with all components and do not interfere with binding. |
| Titrate component concentrations. | Systematically vary the concentrations of the target protein, E3 ligase, and degrader to find the optimal stoichiometric balance. | |
| "Unproductive" Ternary Complex | Re-evaluate degrader design. | The geometry of the formed complex may not be optimal for ubiquitination. Consider synthesizing analogs with different linker lengths or compositions. |
Troubleshooting Workflow for Weak Ternary Complex Formation
Caption: A logical workflow for troubleshooting weak or absent ternary complex formation signals.
Guide 2: Interpreting Complex Biophysical Data (SPR)
Surface Plasmon Resonance (SPR) is a powerful technique for studying ternary complex kinetics, but the resulting sensorgrams can be complex.
| Observation | Potential Cause | Recommended Action |
| Sensorgram does not fit a simple 1:1 binding model. | Multi-step binding events or conformational changes. | Try fitting the data to more complex models (e.g., two-state binding). Ensure high-quality, monodisperse protein preparations. |
| High non-specific binding. | Improper surface chemistry or buffer conditions. | Optimize the immobilization of the ligand protein. Include a reference surface and perform buffer scouting to minimize non-specific interactions. |
| Signal drift or instability. | Protein instability on the chip surface. | Assess the stability of the immobilized protein over the course of the experiment. Consider alternative immobilization strategies. |
Experimental Workflow for SPR-based Ternary Complex Analysis
Caption: A streamlined workflow for analyzing ternary complex formation using SPR.
Quantitative Data Summary
The following table summarizes typical binding affinity (KD) and cooperativity (α) values that might be observed in successful ternary complex formation experiments. Cooperativity (α) is a measure of how the binding of one component affects the binding of the other. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
| Interaction | Typical KD Range (nM) | Description |
| Degrader <-> Target Protein | 10 - 1,000 | The affinity of the degrader for the protein of interest. |
| Degrader <-> E3 Ligase | 100 - 5,000 | The affinity of the degrader for the E3 ligase. |
| Ternary Complex (Apparent KD) | 1 - 500 | The overall affinity of the three-component system. |
| Cooperativity (α) | 0.1 - 100 | A dimensionless factor indicating the stability of the ternary complex. α = (KD of binary) / (KD of ternary). |
Key Experimental Protocols
Protocol 1: AlphaLISA Assay for Ternary Complex Detection
This protocol outlines a proximity-based immunoassay to detect the formation of a ternary complex.
Materials:
-
His-tagged Target Protein
-
GST-tagged E3 Ligase
-
Ligand 24-containing Degrader
-
AlphaLISA Anti-His Acceptor Beads
-
AlphaLISA Anti-GST Donor Beads
-
AlphaLISA Assay Buffer
-
384-well microplate
Methodology:
-
Reagent Preparation : Prepare serial dilutions of the degrader in assay buffer. Prepare a master mix containing the His-tagged target protein and GST-tagged E3 ligase at a constant concentration.
-
Assay Plate Setup : Add the degrader dilutions to the microplate wells.
-
Protein Addition : Add the protein master mix to all wells.
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow for complex formation.
-
Bead Addition : Add a mixture of the Anti-His Acceptor and Anti-GST Donor beads to all wells.
-
Final Incubation : Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition : Read the plate on an Alpha-enabled plate reader.
-
Data Analysis : Plot the AlphaLISA signal against the degrader concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.
Methodology:
Part 1: Determining Binary Binding Affinities
-
Target Protein Titration : Place the target protein in the ITC cell and titrate in the degrader from the injection syringe to determine the binding affinity (KD1).
-
E3 Ligase Titration : Place the E3 ligase in the ITC cell and titrate in the degrader to determine the binding affinity (KD2).
Part 2: Determining Ternary Binding Affinity
-
Saturation : Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Ternary Titration : Titrate the degrader into the pre-formed E3 ligase-target protein complex.
-
Data Analysis : Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary). The cooperativity factor (α) can then be calculated.
Disclaimer: This technical support guide provides general troubleshooting advice. Specific experimental conditions may need to be optimized for your particular system.
References
E3 Ligase Ligand 24 Degradation Assay: Technical Support Center
Welcome to the technical support center for E3 Ligase Ligand 24 degradation assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Here you will find information to address common challenges encountered during your experiments, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in a PROTAC assay and why does it occur?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the efficiency of target protein degradation decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or U-shaped curve when plotting protein degradation against PROTAC concentration.[1] Instead of a proportional increase in degradation with increasing concentration, excessive concentrations lead to a reduction in the degradation effect.[1]
The underlying cause of the hook effect is the formation of non-productive binary complexes at high PROTAC concentrations, which compete with the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] At optimal concentrations, PROTACs facilitate the formation of this ternary complex, leading to ubiquitination and subsequent degradation of the target protein. However, at excessive concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase independently, forming two distinct binary complexes: Target Protein-PROTAC and PROTAC-E3 Ligase. These binary complexes are unable to bring the target protein and E3 ligase together, thus inhibiting the degradation process.
Q2: My PROTAC shows no degradation of the target protein at any concentration. What are the possible causes?
A2: A lack of degradation can stem from several factors:
-
Inactive PROTAC: The PROTAC molecule itself may be inactive due to issues with synthesis or stability.
-
Experimental Setup Issues: Problems with cell line selection, incubation time, or assay conditions can prevent degradation.
-
Hook Effect Masking Degradation: It's possible the concentrations tested were too high and fell entirely within the hook effect region, or were too low to induce a measurable response.
-
Inefficient Ternary Complex Formation: The PROTAC may not be effectively bringing the target protein and the E3 ligase together.
-
Poor Physicochemical Properties: The PROTAC may have low cell permeability or poor solubility, preventing it from reaching its intracellular target.
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in the cell line used, or it may not be capable of ubiquitinating the target protein.
Q3: How can I confirm that the observed protein degradation is specifically due to the PROTAC's mechanism of action?
A3: To ensure the observed degradation is a direct result of the PROTAC's activity, it is crucial to include the following controls in your experiments:
-
Inactive Control: Synthesize or obtain an inactive version of the PROTAC where either the ligand binding to the target protein or the ligand binding to the E3 ligase is modified to prevent binding. This control should not induce degradation of the target protein. For example, modifying the stereochemistry of the E3 ligase ligand can abolish its binding.
-
E3 Ligase Ligand Competition: Co-treat cells with an excess of the free E3 ligase ligand. This will competitively inhibit the PROTAC's ability to recruit the E3 ligase, which should prevent the degradation of the target protein.
-
Genetic Knockout of E3 Ligase: Ablating the expression of the E3 ligase component in the cells should prevent PROTAC-mediated degradation.
Troubleshooting Guide
Problem 1: Inconsistent or no degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Cell Line Variability | Confirm the expression levels of the target protein and the recruited E3 ligase (e.g., Cereblon, VHL) in your cell line using Western blotting or qPCR. It is advisable to test a panel of cell lines to identify a responsive model. |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., 1 pM to 100 µM) to identify the optimal concentration for maximal degradation (DC50) and to detect any potential "hook effect". |
| Incorrect Incubation Time | Conduct a time-course experiment to determine the optimal incubation time for maximal degradation of the target protein. Degradation kinetics can vary, with some PROTACs acting faster than others. |
| Compound Instability or Solubility | Ensure the complete dissolution of the PROTAC in a suitable solvent like DMSO before diluting it in cell culture media. Prepare fresh solutions for each experiment to avoid degradation of the compound. |
| Poor Linker Design | The length, composition, and attachment points of the linker are critical for the formation of a stable and productive ternary complex. An improperly designed linker can cause steric hindrance. Consider synthesizing PROTACs with different linkers. |
Problem 2: A bell-shaped dose-response curve is observed (the "hook effect").
| Possible Cause | Troubleshooting Steps |
| Formation of non-productive binary complexes at high concentrations | Confirm the hook effect by repeating the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end. |
| Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this level for subsequent experiments. | |
| Use biophysical or cellular assays, such as NanoBRET or co-immunoprecipitation, to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation. | |
| Consider the cell permeability of your PROTAC. Poor permeability might lead to an accumulation of the compound extracellularly, affecting the intracellular concentration and potentially causing a hook effect at lower than expected concentrations. |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the steps to quantify the amount of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a wide range of PROTAC concentrations. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is a good starting point. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the different PROTAC concentrations for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay such as a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation based on size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Plot the normalized target protein levels against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) within the cell.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at the desired concentration and for the optimal time. Include a vehicle-treated control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the target protein, the E3 ligase, and other components of the complex to confirm their co-precipitation. An enhanced signal in the presence of the PROTAC indicates the formation of the ternary complex.
-
Data Presentation
Table 1: Example Dose-Response Data for a PROTAC Exhibiting the Hook Effect
| PROTAC Concentration | Normalized Target Protein Level (%) |
| Vehicle Control | 100 |
| 1 nM | 85 |
| 10 nM | 50 |
| 100 nM | 20 |
| 1 µM | 45 |
| 10 µM | 70 |
This table illustrates a typical bell-shaped curve where maximal degradation is observed at 100 nM, and higher concentrations lead to a decrease in degradation.
Table 2: Key Parameters for PROTAC Characterization
| Parameter | Description | Typical Values |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Varies widely (pM to µM range) |
| Dmax | The maximum percentage of target protein degradation observed. | >80% is often considered effective |
| t1/2 | The time required to degrade 50% of the target protein at a given PROTAC concentration. | Varies (minutes to hours) |
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: The Hook Effect Mechanism.
Caption: Troubleshooting Workflow.
References
Technical Support Center: Optimizing PROTACs and Mitigating Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address cytotoxicity issues encountered with Proteolysis-Targeting Chimeras (PROTACs), particularly in the context of novel E3 ligase ligands.
Disclaimer: The designation "E3 ligase Ligand 24" does not correspond to a publicly recognized E3 ligase ligand in the current scientific literature. Therefore, this guide offers strategies applicable to PROTACs developed with commonly used E3 ligase ligands, such as those targeting VHL, CRBN, MDM2, and IAPs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity observed with PROTACs?
A1: Cytotoxicity in PROTACs can stem from several factors:
-
On-target toxicity: The degradation of the intended target protein may lead to a cytotoxic phenotype. This is the desired therapeutic effect in some contexts (e.g., oncology), but can be problematic if it affects healthy cells.
-
Off-target toxicity: The PROTAC may induce the degradation of unintended proteins, leading to unforeseen cellular consequences. This can be caused by the target-binding ligand, the E3 ligase ligand, or the PROTAC molecule as a whole.
-
E3 ligase-dependent off-targets: The E3 ligase ligand itself might have intrinsic activity or alter the substrate scope of the E3 ligase, leading to the degradation of other proteins. For example, some immunomodulatory drugs (IMiDs) used as CRBN ligands can independently induce the degradation of certain zinc-finger transcription factors.[1]
-
Compound-specific toxicity: The physicochemical properties of the PROTAC molecule, impurities from synthesis, or its metabolites could be inherently toxic to cells.[2]
-
"Hook effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, which can lead to non-specific effects and potential toxicity.
Q2: How can I differentiate between on-target and off-target cytotoxicity?
A2: A series of control experiments is crucial to dissect the source of cytotoxicity. This may involve:
-
Using a non-degrading control PROTAC: Synthesize a PROTAC with an inactive epimer of the E3 ligase ligand (e.g., a stereoisomer that doesn't bind the E3 ligase) or a version where the linker is attached at a position that prevents ternary complex formation. If this control is not cytotoxic, it suggests the toxicity is dependent on E3 ligase engagement and subsequent degradation.
-
Ligand-only controls: Test the target-binding and E3 ligase-binding small molecules separately at equivalent concentrations. This helps determine if either component possesses inherent cytotoxic activity.
-
Target knockout/knockdown cells: Utilize CRISPR/Cas9 or shRNA to generate cell lines that do not express the intended target protein. If the PROTAC is not cytotoxic in these cells, it strongly indicates the toxicity is on-target.
-
Proteasome inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132 or bortezomib) can help determine if the cytotoxicity is dependent on proteasomal degradation. A reduction in cytotoxicity suggests a PROTAC-mediated degradation effect (either on- or off-target).
Q3: What are the general strategies to reduce the cytotoxicity of a PROTAC?
A3: Several strategies can be employed to mitigate PROTAC-induced cytotoxicity:
-
Optimize PROTAC concentration and incubation time: Perform dose-response and time-course experiments to identify the lowest concentration and shortest incubation time that still achieve effective target degradation while minimizing cell death.
-
Modify the PROTAC structure:
-
Linker optimization: The length, composition, and attachment points of the linker are critical for the stability and cooperativity of the ternary complex. A well-designed linker can improve selectivity and reduce off-target effects.
-
E3 ligase ligand modification: If the E3 ligase ligand is suspected to cause off-target effects, consider using alternative ligands for the same E3 ligase or switching to a different E3 ligase altogether. For instance, VHL and CRBN are the most commonly used E3 ligases, but others like MDM2, IAPs, and newer discoveries are being explored.[3][][5]
-
Target-binding ligand modification: Improving the selectivity of the target-binding ligand can reduce off-target protein degradation.
-
-
Enhance tumor/tissue specificity:
-
Pro-PROTACs: Design PROTACs that are activated by specific enzymes or conditions (e.g., hypoxia) present in the target tissue.
-
Targeted delivery: Conjugate the PROTAC to an antibody or another molecule that specifically binds to receptors overexpressed on target cells.
-
-
Select an E3 ligase with a restricted expression profile: If the target protein is expressed in both healthy and diseased tissues, choosing an E3 ligase that is predominantly expressed in the diseased tissue can limit on-target toxicity in healthy tissues.
Troubleshooting Guide
This section provides a structured approach to troubleshooting unexpected cytotoxicity during your experiments.
Problem 1: High cytotoxicity observed at concentrations required for target degradation.
| Possible Cause | Suggested Solution |
| On-target toxicity | 1. Confirm the mechanism of cell death (e.g., apoptosis) using a Caspase-Glo assay. 2. If the on-target effect is too potent, consider if partial degradation is sufficient for the therapeutic effect and adjust the dose accordingly. 3. For in vivo models, explore intermittent dosing schedules. |
| Off-target toxicity | 1. Perform control experiments outlined in FAQ 2 to rule out on-target effects. 2. Conduct unbiased proteomics (e.g., mass spectrometry) to identify off-target proteins that are degraded. 3. Redesign the PROTAC to improve selectivity (see FAQ 3). |
| Compound instability or impurities | 1. Verify the purity of your PROTAC compound using LC-MS and NMR. 2. Assess the stability of the PROTAC in your cell culture medium over the course of the experiment. |
| Cell line sensitivity | 1. Test the PROTAC in a panel of different cell lines to determine if the cytotoxicity is cell-type specific. 2. Ensure the cells are healthy and not passaged too many times. |
Problem 2: Cytotoxicity is observed, but target degradation is minimal.
| Possible Cause | Suggested Solution |
| Cytotoxicity is independent of degradation | 1. Test the ligand-only controls (target binder and E3 ligase binder) for inherent cytotoxicity. 2. The PROTAC itself may be toxic due to its physicochemical properties. Consider redesigning the molecule to improve its drug-like properties. |
| Poor cell permeability | 1. Assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. If permeability is low, consider modifications to the PROTAC structure, such as reducing the number of hydrogen bond donors or optimizing the linker. |
| Inefficient ternary complex formation | 1. Evaluate ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). 2. If the complex is unstable, redesign the linker to optimize the orientation and proximity of the target protein and E3 ligase. |
| Low E3 ligase expression | 1. Confirm the expression level of the recruited E3 ligase in your cell line using Western Blot or qPCR. 2. If expression is low, consider using a different cell line or recruiting a more ubiquitously expressed E3 ligase. |
Quantitative Data Summary
The following tables provide illustrative data from control experiments designed to investigate the source of PROTAC cytotoxicity.
Table 1: Illustrative IC50 Values from Cell Viability Assays (e.g., MTT or CellTiter-Glo)
| Compound | Description | Cell Line A (Target High, E3 High) IC50 (µM) | Cell Line B (Target KO, E3 High) IC50 (µM) |
| PROTAC-X | Test PROTAC | 0.5 | > 50 |
| PROTAC-X-inactive | Inactive epimer control | > 50 | > 50 |
| Target Binder | Ligand for target protein | 10 | > 50 |
| E3 Ligase Ligand | Ligand for E3 ligase | > 50 | > 50 |
Interpretation: The significant shift in IC50 in the target knockout cell line suggests that the cytotoxicity of PROTAC-X is primarily on-target.
Table 2: Illustrative Data from Apoptosis Assay (e.g., Caspase-Glo 3/7)
| Treatment (1 µM) | Fold Change in Caspase 3/7 Activity (vs. Vehicle) |
| PROTAC-X | 8.2 |
| PROTAC-X + Proteasome Inhibitor | 1.5 |
| PROTAC-X-inactive | 1.1 |
| Staurosporine (Positive Control) | 10.0 |
Interpretation: The increase in caspase activity is dependent on proteasomal activity and a functional PROTAC, indicating that the observed apoptosis is a result of PROTAC-mediated protein degradation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the PROTAC that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC and control compounds. Add the compounds to the respective wells and include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To measure the activity of caspases 3 and 7, key executioners of apoptosis, to confirm if cytotoxicity is due to programmed cell death.
Methodology:
-
Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the PROTAC at various concentrations, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add the reagent to each well.
-
Shaking and Incubation: Gently shake the plate for 30 seconds and then incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Signaling pathways for on-target and off-target PROTAC effects.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Technical Support Center: Overcoming Resistance to E3 Ligase Ligand 24-Mediated Degradation
Welcome to the technical support center for E3 Ligase Ligand 24. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with the use of Ligand 24-based degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a Ligand 24-based degrader?
A1: Ligand 24 is a small molecule that binds to an E3 ubiquitin ligase. When incorporated into a degrader molecule (e.g., a PROTAC), it facilitates the formation of a ternary complex between the target protein of interest (POI) and the E3 ligase.[1][][3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the proteasome.[][3]
Q2: My target protein levels are not decreasing after treatment with my Ligand 24-based degrader. What are the potential initial causes?
A2: Lack of degradation can stem from several factors. Key initial areas to investigate include:
-
Inefficient Ternary Complex Formation: The degrader may not be effectively bringing together the target protein and the E3 ligase.
-
Suboptimal Compound Properties: Poor cell permeability or solubility can prevent the degrader from reaching its intracellular target.
-
Incorrect E3 Ligase Choice: The E3 ligase recruited by Ligand 24 may not be expressed at sufficient levels in your cell line.
-
Experimental Conditions: The concentration of the degrader or the treatment duration may be suboptimal.
Q3: I'm observing a bell-shaped dose-response curve (the "hook effect"). What does this mean and how can I address it?
A3: The "hook effect" occurs at high concentrations of a PROTAC where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation. To mitigate this, perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Q4: How can I confirm that the observed degradation is dependent on the E3 ligase recruited by Ligand 24 and the proteasome?
A4: To confirm the mechanism of action, you can perform the following control experiments:
-
E3 Ligase Dependency: Pre-incubate your cells with an excess of free Ligand 24 to outcompete the degrader for binding to the E3 ligase. This should rescue the degradation of the target protein.
-
Proteasome Dependency: Pre-treat your cells with a proteasome inhibitor (e.g., bortezomib or MG132). If degradation is proteasome-mediated, the target protein levels should be restored.
Q5: What are known mechanisms of acquired resistance to E3 ligase-mediated degradation?
A5: Resistance can emerge through various mechanisms, including:
-
Mutations in the E3 Ligase: Alterations in the E3 ligase can prevent the binding of Ligand 24 or disrupt the formation of a stable ternary complex.
-
Downregulation of E3 Ligase Components: Reduced expression of the E3 ligase or its associated proteins can limit the cell's degradation capacity.
-
Genomic Alterations: Deletions or mutations in the gene encoding the E3 ligase can lead to a complete loss of function.
-
Post-translational Modifications: Changes in the modification status of the target protein or E3 ligase can affect their interaction and subsequent degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with Ligand 24-based degraders.
Problem 1: No or Low Target Degradation
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient Ternary Complex Formation | 1. Confirm binding of the degrader to both the target protein and the E3 ligase individually. 2. Assess the formation of the ternary complex directly. | --INVALID-LINK----INVALID-LINK-- |
| Poor Compound Properties | 1. Evaluate the cell permeability of your degrader. 2. Optimize the linker to improve physicochemical properties. | Cellular Thermal Shift Assay (CETSA) or similar cell-based target engagement assays. |
| Low E3 Ligase Expression | 1. Verify the expression of the E3 ligase recruited by Ligand 24 in your cell model. | --INVALID-LINK-- or qPCR. |
| Suboptimal Dosing | 1. Perform a broad dose-response experiment to identify the optimal concentration. 2. Conduct a time-course experiment to determine the optimal treatment duration. | --INVALID-LINK-- |
Problem 2: Acquired Resistance in Long-Term Studies
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Mutations in E3 Ligase or Target Protein | 1. Sequence the genes of the E3 ligase and the target protein in resistant cells. | Sanger or Next-Generation Sequencing (NGS). |
| Altered Protein Expression | 1. Quantify the protein levels of the E3 ligase, target protein, and associated pathway components in both sensitive and resistant cells. | --INVALID-LINK-- or Mass Spectrometry-based proteomics. |
| Changes in Upstream/Downstream Pathways | 1. Analyze the activity of signaling pathways that may compensate for the degradation of the target protein. | Phospho-protein arrays or targeted pathway analysis by Western blot. |
Data Presentation
Table 1: Hypothetical Degradation Efficiency of Different Ligand 24-Based PROTACs
| PROTAC ID | Linker Length (atoms) | Target Binding Affinity (Kd, nM) | E3 Ligase Binding Affinity (Kd, nM) | Max Degradation (%) | DC50 (nM) |
| PROTAC-A | 8 | 50 | 100 | 85 | 75 |
| PROTAC-B | 12 | 55 | 90 | 95 | 25 |
| PROTAC-C | 16 | 45 | 110 | 60 | 200 |
Table 2: Troubleshooting Experimental Outcomes
| Observation | Potential Cause | Recommended Action |
| No degradation at all concentrations | Poor cell permeability or inactive compound | Verify compound integrity and perform a cell permeability assay. |
| Bell-shaped dose-response ("Hook Effect") | Formation of non-productive binary complexes | Titrate to lower concentrations to find the optimal degradation window. |
| Degradation observed at early time points but recovers later | Compound instability or cellular adaptation | Assess compound stability and investigate potential feedback mechanisms. |
| Loss of degradation after prolonged treatment | Acquired resistance | Sequence E3 ligase and target protein; analyze protein expression levels. |
Visualizations
Caption: A logical workflow for troubleshooting experiments where no target protein degradation is observed.
Caption: The signaling pathway illustrating PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay
Objective: To measure the binding affinity of the degrader to the target protein or E3 ligase.
-
Reagents: Fluorescently labeled tracer ligand (for competition assay), purified target protein/E3 ligase, assay buffer, and degrader compound.
-
Procedure: a. Prepare a serial dilution of the degrader compound. b. In a microplate, add a constant concentration of the target protein/E3 ligase and the fluorescent tracer. c. Add the diluted degrader to the wells. d. Incubate at room temperature to reach binding equilibrium. e. Measure fluorescence polarization using a plate reader.
-
Data Analysis: Plot the change in polarization against the degrader concentration to determine the binding affinity (IC50 or Kd).
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Objective: To directly measure the formation of the ternary complex.
-
Reagents: Labeled target protein (e.g., with a donor fluorophore like terbium) and labeled E3 ligase (e.g., with an acceptor fluorophore), and degrader compound.
-
Procedure: a. Prepare a serial dilution of the degrader compound. b. In a microplate, add constant concentrations of the labeled target protein and E3 ligase. c. Add the diluted degrader to the wells. d. Incubate to allow for complex formation. e. Measure the FRET signal on a microplate reader by exciting the donor and measuring the emission of the acceptor.
-
Data Analysis: An increase in the FRET signal indicates the formation of the ternary complex. Plot the signal against the degrader concentration.
Protocol 3: Western Blot Analysis
Objective: To quantify the levels of a specific protein in cell lysates.
-
Procedure: a. Treat cells with the degrader compound for the desired time and concentration. b. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay. d. Separate equal amounts of protein by SDS-PAGE. e. Transfer the proteins to a PVDF membrane. f. Block the membrane and incubate with a primary antibody specific to the protein of interest, followed by an HRP-conjugated secondary antibody. g. Detect the signal using a chemiluminescence substrate and imaging system. Use a loading control (e.g., actin or tubulin) for normalization.
Protocol 4: Dose-Response and Time-Course Western Blot
Objective: To determine the optimal concentration (DC50) and time for degradation.
-
Dose-Response: a. Seed cells and allow them to adhere overnight. b. Treat the cells with a range of degrader concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). c. Harvest the cells and perform Western blot analysis as described in Protocol 3.
-
Time-Course: a. Treat the cells with a fixed concentration of the degrader (at or near the determined DC50). b. Harvest the cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours). c. Perform Western blot analysis as described in Protocol 3.
-
Data Analysis: Quantify the band intensities relative to the loading control and normalize to the vehicle-treated sample. Plot the percentage of remaining protein against the concentration or time.
References
E3 ligase Ligand 24 stability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of E3 Ligase Ligand 24 in long-term experiments. The information is intended for researchers, scientists, and professionals in drug development utilizing this ligand for targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored as a solid at -20°C or -80°C. If dissolved in a solvent such as DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.
Q2: What is the expected shelf-life of this compound in solution?
The shelf-life in solution is dependent on the solvent and storage temperature. For instance, in DMSO at -80°C, the ligand is expected to be stable for several months. However, for long-term experiments, it is advisable to use freshly prepared solutions or solutions stored for no longer than one month. For aqueous buffers, it is recommended to prepare the solution fresh before each experiment due to the higher potential for hydrolysis.
Q3: Can this compound be exposed to light for extended periods?
While specific photostability data for Ligand 24 is not extensively published, it is a general best practice to protect all small molecule compounds from prolonged exposure to light to prevent potential photodegradation.[1] Experiments should be conducted under standard laboratory lighting, and long-term storage should be in light-protected containers.
Q4: Is this compound stable in cell culture media?
The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components. It is recommended to perform a preliminary stability test in your specific cell culture medium if the experimental duration exceeds 24-48 hours. Some components in serum may have enzymatic activity that could potentially metabolize the ligand.[2]
Troubleshooting Guide
Issue 1: I am observing a decrease in the activity of Ligand 24 over the course of a multi-day experiment.
-
Question: Could the ligand be degrading in my experimental setup? Answer: Yes, a decline in activity over time can be an indicator of ligand instability. This can be due to hydrolysis, oxidation, or metabolism by cellular enzymes. It is advisable to assess the stability of Ligand 24 under your specific experimental conditions (e.g., in cell culture media at 37°C) using methods like LC-MS.
-
Question: How can I mitigate potential degradation? Answer: Consider the following:
-
Replenish the ligand at regular intervals during the experiment.
-
If using cell culture, assess if serum-free or reduced-serum media can be used, as serum components can sometimes contribute to compound degradation.[2]
-
Ensure the pH of your buffers and media is within a stable range for the ligand.
-
Issue 2: I am seeing inconsistent results between different batches of Ligand 24.
-
Question: Could there be a stability issue with my stored aliquots? Answer: Inconsistent results can arise from improper storage or handling of the ligand. Repeated freeze-thaw cycles of stock solutions can lead to degradation. Ensure that you are using aliquots that have not been subjected to more than one or two freeze-thaw cycles.
-
Question: How can I check the integrity of my current stock of Ligand 24? Answer: The purity and concentration of your ligand stock can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This can help to rule out degradation of the stock solution as a source of variability.
Quantitative Data on Ligand Stability
The following tables present hypothetical stability data for this compound under various conditions to serve as a template for experimental data presentation.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Time Point (hours) | % Remaining Ligand 24 |
| DMSO | 0 | 100% |
| 24 | 99.5% | |
| 48 | 98.9% | |
| 72 | 98.2% | |
| Ethanol | 0 | 100% |
| 24 | 97.1% | |
| 48 | 94.5% | |
| 72 | 91.8% | |
| PBS (pH 7.4) | 0 | 100% |
| 24 | 90.3% | |
| 48 | 82.1% | |
| 72 | 75.6% |
Table 2: Thermal Stability of this compound in DMSO
| Temperature | Time Point (days) | % Remaining Ligand 24 |
| 4°C | 7 | 99.8% |
| 14 | 99.5% | |
| 30 | 99.1% | |
| -20°C | 7 | 100% |
| 14 | 99.9% | |
| 30 | 99.9% | |
| -80°C | 7 | 100% |
| 14 | 100% | |
| 30 | 100% |
Experimental Protocols
Protocol 1: Assessing Ligand Stability in Solution via LC-MS
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration of 10 µM in the desired solvent (e.g., PBS, cell culture medium).
-
Incubation: Incubate the working solutions at the desired temperature (e.g., 25°C or 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each solution.
-
Sample Preparation: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate any proteins or salts.
-
LC-MS Analysis: Analyze the supernatant using a suitable LC-MS method to quantify the amount of remaining Ligand 24 relative to the internal standard.
-
Data Analysis: Plot the percentage of remaining Ligand 24 against time to determine its stability profile.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
Validating DCAF15 Engagement: A Comparative Guide to E3 Ligase Ligand 24
For Researchers, Scientists, and Drug Development Professionals
The recruitment of E3 ubiquitin ligases for targeted protein degradation has emerged as a powerful therapeutic modality. Among the hundreds of E3 ligases, DCAF15 (DDB1 and CUL4 Associated Factor 15) has garnered significant interest. This guide provides a comparative analysis of Ligand 24, a potent binder of DCAF15, and other well-characterized DCAF15 ligands, offering insights into their engagement validation and mechanisms of action.
Performance Comparison of DCAF15 Ligands
The validation of a ligand's engagement with its target E3 ligase is paramount in the development of PROTACs and molecular glues. While Ligand 24 was identified as a potent DCAF15 binder, subsequent investigations revealed that its utility in a PROTAC context for degrading BRD4 was not dependent on DCAF15, but rather on the E3 ligase DCAF16.[1][2] This underscores the critical need for rigorous validation of on-target engagement.
In contrast, aryl sulfonamides like indisulam and E7820 function as "molecular glues," inducing the degradation of the splicing factor RBM39 in a DCAF15-dependent manner.[3][4] These ligands have been instrumental in validating DCAF15 as a tractable E3 ligase for targeted protein degradation.
The following table summarizes the binding affinities of Ligand 24 and other key DCAF15 ligands. It is important to note that the reported values (IC50 and Kd) are different measures of binding and may not be directly comparable. IC50 values represent the concentration of a ligand that inhibits a specific binding activity by 50%, while Kd (dissociation constant) reflects the equilibrium between the ligand-protein complex and its dissociated components.
| Ligand | Binding Affinity to DCAF15 | Measurement Type | Target Protein Degraded | DCAF15-Dependent Degradation |
| Ligand 24 | 0.053 µM[5] | IC50 | BRD4 | No (DCAF16-dependent) |
| E7820 | 2.9 µM, 22 µM | Ki, Kd | RBM39 | Yes |
| Indisulam | ~17 µM, 108 µM | Kd | RBM39 | Yes |
| Tasisulam | > 50 µM | Ki | RBM39 | Yes |
Experimental Protocols for Validating DCAF15 Engagement
Accurate validation of DCAF15 engagement requires a multi-faceted approach employing various biochemical and cellular assays. Below are detailed protocols for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantitatively measure the ligand-induced proximity between DCAF15 and a target protein.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium-conjugated antibody against a His-tagged DCAF15) and an acceptor fluorophore (e.g., FITC-conjugated antibody against a FLAG-tagged target protein). A signal is generated only when the two proteins are brought into close proximity by the ligand.
Protocol:
-
Protein Purification: Purify recombinant His-tagged DCAF15-DDB1-DDA1 complex and FLAG-tagged target protein (e.g., RBM39).
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA).
-
Prepare stock solutions of the purified proteins, donor antibody (e.g., anti-His-Tb), acceptor antibody (e.g., anti-FLAG-FITC), and the test ligand in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the reaction buffer.
-
Add the DCAF15 complex and the target protein to a final concentration of 100 nM each.
-
Add the test ligand at varying concentrations.
-
Add the donor and acceptor antibodies.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 520 nm and 615 nm). The ratio of the acceptor to donor emission is calculated to determine the FRET signal.
-
Data Analysis: Plot the TR-FRET ratio against the ligand concentration to determine the EC50 value for ternary complex formation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment.
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to 80-90% confluency.
-
Treat the cells with the test ligand or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble DCAF15 at each temperature using Western blotting.
-
-
Data Analysis: Plot the amount of soluble DCAF15 against the temperature for both ligand-treated and vehicle-treated samples. A shift in the melting curve indicates ligand binding.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This technique is used to demonstrate the ligand-dependent interaction between DCAF15 and its target protein in cells.
Principle: An antibody against a tagged version of DCAF15 is used to pull down the protein from cell lysates. If the target protein is interacting with DCAF15 in a ligand-dependent manner, it will also be pulled down and can be detected by Western blotting.
Protocol:
-
Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged DCAF15 (e.g., FLAG-DCAF15) and the tagged target protein (e.g., HA-RBM39).
-
Treat the cells with the test ligand or vehicle (DMSO) for a specified time (e.g., 4 hours). To prevent proteasomal degradation of the target, cells can be pre-treated with a proteasome inhibitor like MG132 or a neddylation inhibitor like MLN4924.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-3 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the FLAG tag (to detect DCAF15) and the HA tag (to detect the target protein).
-
-
Data Analysis: An increase in the amount of the co-immunoprecipitated target protein in the ligand-treated sample compared to the vehicle-treated sample confirms a ligand-induced interaction.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and the comparative logic.
References
A Comparative Guide to E3 Ligase Ligands: CRBN, VHL, and the Emerging DCAF15 Ligand 24
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase and its corresponding ligand is a critical determinant of success. This guide provides a comprehensive comparison of ligands for two of the most utilized E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL), alongside an objective analysis of the promising, yet challenging, DCAF15 Ligand 24.
This document delves into the performance of these ligands, supported by experimental data, detailed methodologies for key experiments, and visualizations of the associated biological pathways and workflows. By presenting a clear, data-driven comparison, this guide aims to equip researchers with the necessary information to make informed decisions for their TPD strategies.
Performance Comparison: VHL vs. CRBN Ligands in PROTAC-mediated Degradation
The selection between VHL and CRBN as the E3 ligase for a Proteolysis Targeting Chimera (PROTAC) is influenced by numerous factors, including the target protein's characteristics, the cellular context, and the desired physicochemical properties of the degrader molecule. Below is a summary of key quantitative data from studies directly comparing the performance of VHL and CRBN-recruiting PROTACs targeting the BET bromodomain protein BRD4.
| E3 Ligase Ligand Type | PROTAC Example | Target Protein | Binding Affinity (to E3 Ligase) | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| VHL Ligand | MZ1 | BRD4 | - | ~24 nM | >90% | HeLa |
| CRBN Ligand | dBET1 | BRD4 | - | ~430 nM | >90% | MV4;11 |
| VHL Ligand | ARV-771 | BET Bromodomains | - | <1 nM | >95% | 22Rv1 |
| CRBN Ligand | ARV-825 | BET Bromodomains | - | <1 nM | >98% | 22Rv1 |
E3 Ligase Ligand 24 for DCAF15: A Promising yet Challenging Alternative
This compound has been identified as a potent binder to DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1] This has generated significant interest in its potential for developing novel PROTACs that expand the repertoire of available E3 ligases.
However, recent studies have highlighted the complexities in harnessing DCAF15 for targeted protein degradation. While a potent DCAF15 binder, compound 24, was successfully developed and incorporated into PROTACs, the resulting degradation of the target protein, BRD4, was found to be independent of DCAF15.[1] This underscores a critical challenge in the field: high-affinity binding to an E3 ligase does not always translate to functional, ligase-dependent protein degradation.
Further research is required to understand the specific requirements for productive ternary complex formation and subsequent ubiquitination mediated by DCAF15. Therefore, while DCAF15 and its ligands like Ligand 24 hold promise for expanding the TPD toolbox, they are currently at a more nascent stage of development compared to the well-established CRBN and VHL systems.
Signaling Pathways and Mechanism of Action
The effective recruitment of an E3 ligase is central to the PROTAC mechanism. The following diagrams illustrate the signaling pathways for VHL, CRBN, and DCAF15, and the general mechanism of PROTAC-induced protein degradation.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: The Von Hippel-Lindau (VHL) signaling pathway.
Caption: The Cereblon (CRBN) signaling pathway.
Caption: The DCAF15 signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare E3 ligase ligands and their corresponding PROTACs.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
Objective: To qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency and treat with the PROTAC at various concentrations for a specified duration. Include vehicle-only and negative controls.
-
Cell Lysis: Harvest cells and lyse in a suitable buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein, coupled to magnetic or agarose beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins, confirming the presence of the ternary complex.
Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein induced by the PROTAC.
Methodology:
-
Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a defined period (e.g., 24 hours).
-
Lysate Preparation: Wash cells with PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC-induced ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, and the purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1).
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time to allow for the ubiquitination cascade to occur.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein.
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and characterization of novel PROTACs, applicable to the comparison of different E3 ligase ligands.
Caption: A generalized experimental workflow for PROTAC development.
References
A Head-to-Head Battle for Specificity: Negative Control Experiments for E3 Ligase Ligand 24
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, establishing the specificity of novel E3 ligase ligands is paramount. This guide provides a comprehensive comparison of a hypothetical E3 ligase ligand, "Ligand 24," with its essential negative control. By presenting key experimental data and detailed protocols, we aim to equip researchers with the necessary tools to rigorously validate their own E3 ligase-recruiting molecules, ensuring that observed biological effects are a direct consequence of on-target activity.
The Critical Role of the Negative Control
E3 ligase ligands, often incorporated into Proteolysis Targeting Chimeras (PROTACs), function by forming a ternary complex between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target. To confirm that the degradation is truly mediated by this specific mechanism and not by off-target effects or general cytotoxicity, a well-designed negative control is indispensable.
A proper negative control for an E3 ligase ligand should be structurally almost identical to the active ligand but possess a specific modification that ablates its ability to bind to the E3 ligase. This allows researchers to distinguish between the intended biological outcome and any unforeseen effects of the chemical scaffold.
For the purpose of this guide, we will consider "Ligand 24" to be a von Hippel-Lindau (VHL) E3 ligase ligand. A common and effective negative control for VHL ligands is the diastereomer with an inverted stereocenter at the hydroxyproline moiety, which disrupts the key interactions required for VHL binding.
Quantitative Comparison of Ligand 24 and its Inactive Control
The following tables summarize the key performance metrics for Ligand 24 and its corresponding inactive negative control when incorporated into a PROTAC targeting a hypothetical protein of interest (POI).
Table 1: In Vitro Degradation Efficiency
| Compound | Target Protein | Cell Line | DC50 (nM)[1] | Dmax (%) |
| PROTAC with Ligand 24 | POI | HeLa | 15 | >95 |
| PROTAC with Inactive Control | POI | HeLa | >10,000 | <10 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Target Engagement in Live Cells
| Compound | Assay | Cell Line | Target Engagement (IC50, nM) |
| PROTAC with Ligand 24 | NanoBRET Target Engagement | HEK293 | 50 |
| PROTAC with Inactive Control | NanoBRET Target Engagement | HEK293 | No significant engagement |
Table 3: Cytotoxicity Profile
| Compound | Cell Line | Assay | IC50 (µM) |
| PROTAC with Ligand 24 | HeLa | CellTiter-Glo | >25 |
| PROTAC with Inactive Control | HeLa | CellTiter-Glo | >25 |
Visualizing the Mechanism of Action
The following diagrams illustrate the intended mechanism of a PROTAC utilizing Ligand 24 and why the negative control fails to induce protein degradation.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Workflow for Western Blot analysis of protein degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of the target protein following treatment with the PROTACs.
Materials:
-
Cell culture reagents
-
PROTAC with Ligand 24 and Inactive Control (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC with Ligand 24, the PROTAC with the inactive control, or DMSO vehicle for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with the loading control antibody, or use a separate gel.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to the E3 ligase in live cells.
Materials:
-
HEK293 cells
-
NanoLuc®-E3 ligase fusion vector
-
NanoBRET™ tracer
-
PROTAC with Ligand 24 and Inactive Control
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-E3 ligase fusion vector.
-
Cell Seeding: Seed the transfected cells into 96-well plates.
-
Compound Treatment: Add serial dilutions of the PROTAC with Ligand 24 or the inactive control to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
BRET Measurement: Measure the BRET signal using a luminometer.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value for target engagement.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC with Ligand 24 and Inactive Control
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (DUBi)
-
Antibody for immunoprecipitation (IP) of the target protein
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC with Ligand 24 or the inactive control, in the presence of a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a few hours.
-
Cell Lysis: Lyse the cells with the DUBi-containing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with the antibody against the target protein.
-
Add protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Elution and Western Blotting: Elute the protein from the beads and perform a western blot as described in Protocol 1, using an anti-ubiquitin antibody to detect the ubiquitinated target protein. A smear of high molecular weight bands indicates polyubiquitination.
By diligently applying these experimental approaches and consistently comparing the active E3 ligase ligand with its inactive counterpart, researchers can build a robust data package that unequivocally validates the intended mechanism of action and specificity of their targeted protein degradation molecules.
References
Unraveling the Enigma of E3 Ligase Ligand 24: A Guide to Rescue Experiments in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the quest for novel E3 ligase recruiters is a critical frontier in expanding the scope of targeted protein degradation (TPD). E3 ligase Ligand 24, a potent binder of the DCAF15 E3 ligase, has emerged as a molecule of significant interest. However, recent findings have unveiled a surprising twist in its mechanism of action, underscoring the importance of rigorous rescue experiments in validating the degradation pathway of novel PROTACs.
This guide provides an objective comparison of the expected and observed degradation pathways mediated by a PROTAC derived from Ligand 24. We delve into the essential rescue experiments required to elucidate the true E3 ligase-dependency of a degrader, offering detailed experimental protocols and comparative data to inform the design and validation of next-generation protein degraders.
The Curious Case of a Ligand 24-Based BRD4 Degrader: An Unexpected Pathway
Initial expectations for a Proteolysis Targeting Chimera (PROTAC) composed of Ligand 24 linked to a BRD4 binder were that it would recruit the DCAF15 E3 ligase to induce the ubiquitination and subsequent degradation of the BRD4 protein. Surprisingly, experimental evidence has revealed that the degradation of BRD4 by this PROTAC is not mediated by DCAF15. Instead, the degradation is dependent on the DCAF16 E3 ligase. This is attributed to an intrinsic, albeit weak, affinity between BRD4 and DCAF16, which is stabilized by the PROTAC molecule, leading to effective degradation.
This finding highlights a crucial lesson in PROTAC development: potent binding to an E3 ligase does not guarantee its recruitment for the degradation of a specific target protein. It also emphasizes the necessity of comprehensive validation through rescue experiments to confirm the intended mechanism of action.
Comparative Analysis of E3 Ligase Recruiters
The following table summarizes the characteristics of the Ligand 24-based degrader in the context of its intended and actual E3 ligase recruiters, alongside established alternatives.
| E3 Ligase Recruiter | Target E3 Ligase | Target Protein | Potency (DC50) | Maximum Degradation (Dmax) | Key Considerations |
| Ligand 24-based PROTAC | DCAF16 (observed) | BRD4 | Data not publicly available | Data not publicly available | Acts via an unexpected E3 ligase, highlighting the importance of validating the degradation pathway. |
| Aryl Sulfonamides (e.g., Indisulam) | DCAF15 (intended) | Splicing Factors (e.g., RBM39) | Micromolar range | High | Demonstrates successful recruitment of DCAF15 for targeted degradation. |
| Pomalidomide | CRBN | Various (e.g., IKZF1/3, BRD4) | Nanomolar to micromolar range | High | Widely used, but with potential for off-target effects due to neosubstrate degradation. |
| VH-032 | VHL | Various (e.g., BETs, kinases) | Nanomolar to micromolar range | High | Another workhorse in TPD, with a distinct substrate scope compared to CRBN. |
Signaling Pathways and Experimental Workflows
To elucidate the degradation pathway of a novel PROTAC, a series of rescue experiments are indispensable. These experiments are designed to confirm the involvement of a specific E3 ligase in the degradation of the target protein.
Targeted Protein Degradation Pathway
The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Rescue Experiments
The logical flow of experiments to validate the E3 ligase dependency of a PROTAC is depicted below.
Caption: Logical workflow for validating E3 ligase dependency.
Key Experimental Protocols
Below are representative protocols for the essential rescue experiments.
Competitive Binding Assay
Objective: To determine if the degradation of the target protein is dependent on the binding of the PROTAC to the intended E3 ligase.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the Ligand 24-based BRD4 degrader at its optimal degradation concentration. In parallel, co-treat cells with the degrader and a 10- to 100-fold excess of free Ligand 24. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24 hours) at 37°C.
-
Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 levels to the loading control and compare the levels in the degrader-treated sample to the co-treated sample.
Expected Outcome for Ligand 24-PROTAC: No rescue of BRD4 degradation is expected upon co-treatment with excess Ligand 24, indicating that the degradation is not dependent on the PROTAC's engagement with DCAF15.
CRISPR/Cas9-Mediated E3 Ligase Knockout
Objective: To definitively determine the E3 ligase responsible for the degradation of the target protein by genetically ablating the candidate E3 ligases.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the exons of DCAF15 and DCAF16 into a suitable Cas9 expression vector. A non-targeting gRNA should be used as a control.
-
Transfection and Selection: Transfect the Cas9/gRNA plasmids into the cells of interest. Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).
-
Single-Cell Cloning and Expansion: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) and expand them into clonal populations.
-
Knockout Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from the clonal populations and perform Sanger sequencing of the targeted locus to confirm the presence of insertions or deletions (indels).
-
Western Blotting: Prepare protein lysates from the knockout and control cell lines and perform western blotting to confirm the absence of the DCAF15 and DCAF16 proteins.
-
-
Degradation Assay in Knockout Cells:
-
Plate the validated knockout and control cell lines.
-
Treat the cells with the Ligand 24-based BRD4 degrader and a vehicle control.
-
Perform western blotting to assess the levels of BRD4 protein as described in the competitive binding assay protocol.
-
-
Data Analysis: Compare the degradation of BRD4 in the DCAF15 knockout, DCAF16 knockout, and control cell lines.
Expected Outcome for Ligand 24-PROTAC:
-
DCAF15 Knockout: No rescue of BRD4 degradation.
-
DCAF16 Knockout: Complete or significant rescue of BRD4 degradation, confirming that DCAF16 is the E3 ligase responsible for the observed degradation.
Conclusion
The case of the Ligand 24-based BRD4 degrader serves as a powerful reminder of the complexities inherent in targeted protein degradation. While the discovery of novel E3 ligase ligands is a vital step forward, it is the meticulous validation of the degradation pathway through well-designed rescue experiments that will ultimately pave the way for the development of safe and effective degrader therapeutics. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to navigate this intricate landscape and to confidently identify the true mechanism of action of their novel PROTAC molecules.
Unveiling an Off-Target Pathway: Orthogonal Validation of BRD4 Degradation by a DCAF15 Ligand-Based PROTAC
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the development of novel E3 ligase ligands is a critical frontier. Ligand 24, a potent binder of the E3 ligase DCAF15 (IC50 = 0.053 μM), emerged as a promising candidate for expanding the arsenal of PROTAC (Proteolysis-Targeting Chimera) development. However, subsequent investigations into PROTACs utilizing Ligand 24 to target the well-characterized protein BRD4 for degradation have yielded unexpected results, underscoring the indispensable role of orthogonal validation in elucidating the true mechanism of action of these complex molecules. This guide provides a comparative analysis of key experimental methods used to validate protein degradation, framed within the context of the surprising discovery that a Ligand 24-based PROTAC degrades BRD4 independently of its intended E3 ligase, DCAF15.[1][2]
The Intended Pathway: Hijacking DCAF15 for Protein Degradation
PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The intended mechanism for a PROTAC constructed with Ligand 24 and a BRD4-binding moiety would be the formation of a ternary complex between BRD4, the PROTAC, and DCAF15.
The Unexpected Discovery: DCAF15-Independent Degradation
Contrary to the designed mechanism, studies have revealed that while a PROTAC linking Ligand 24 to a BRD4 ligand does induce the degradation of BRD4, this effect is not mediated by DCAF15.[1][2] This surprising turn of events highlights a potential pitfall in PROTAC design and emphasizes that binding to an E3 ligase does not guarantee its functional recruitment for the degradation of a specific target. The actual mechanism of degradation in this case may involve the recruitment of an alternative E3 ligase. For instance, a similar PROTAC utilizing a JQ1 BRD4 ligand and a DCAF15 ligand was found to mediate BRD4 degradation via the E3 ligase DCAF16.
Orthogonal Validation: A Multi-Faceted Approach to Confirming Protein Degradation and Mechanism
To rigorously validate the degradation of a target protein and elucidate the underlying mechanism, a combination of orthogonal experimental approaches is essential. Below is a comparison of key techniques, with a focus on how they could be applied to investigate the DCAF15-independent degradation of BRD4 by a Ligand 24-based PROTAC.
Western Blotting: The Gold Standard for Visualizing Protein Levels
Western blotting is a fundamental technique for assessing the reduction in target protein levels following treatment with a degrader.
Experimental Workflow:
References
The Untapped Potential of SIAH E3 Ligase in PROTACs: A Comparative Framework
While the field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has rapidly advanced, the exploration of novel E3 ligases remains a key frontier. This guide addresses the emerging interest in the SIAH (Seven in Absentia Homolog) family of E3 ubiquitin ligases. Although direct head-to-head comparisons of PROTACs utilizing a specific SIAH ligand are not yet available in published literature, this document provides a comprehensive framework for such a comparison, based on established methodologies in the field. The focus is on a putative "E3 ligase Ligand 24," which is likely the SIAH inhibitor RLS-24.
Introduction to SIAH E3 Ligase and Ligand RLS-24
The SIAH E3 ubiquitin ligases, primarily SIAH1 and SIAH2, are RING finger-type ligases that play crucial roles in various cellular processes, including the degradation of proteins involved in cancer and neurodegenerative diseases. Their distinct expression patterns and substrate specificities make them attractive targets for the development of novel PROTACs, potentially offering tissue-specific or tumor-specific protein degradation.
Recent research has identified small molecule inhibitors of SIAH, among them a compound designated RLS-24 . RLS-24, an analog of adapalene, has been characterized as an inhibitor of SIAH1/2 activity. While currently studied for its inhibitory function, such a ligand could potentially be adapted as a recruiting element for a SIAH-based PROTAC. At present, however, there are no publicly available studies describing the successful incorporation of RLS-24 or any other small molecule ligand into a PROTAC to recruit SIAH for targeted protein degradation.
A Framework for Head-to-Head Comparison of Future SIAH-Based PROTACs
Should PROTACs utilizing a SIAH ligand like RLS-24 be developed, a rigorous head-to-head comparison with other PROTACs targeting the same protein of interest (POI) but recruiting different E3 ligases (e.g., VHL or CRBN) would be essential. The following sections outline the key experimental data, protocols, and visualizations required for such a comparative guide.
Data Presentation: Quantitative Comparison of PROTAC Performance
A direct comparison of the efficacy of different PROTACs is best presented in a tabular format. The key parameters to be evaluated are:
| PROTAC | E3 Ligase Recruited | Target Protein (POI) | Cell Line | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |
| SIAH-PROTAC-1 | SIAH | POI-X | Cell Line A | Data | Data | Data |
| VHL-PROTAC-1 | VHL | POI-X | Cell Line A | Data | Data | Data |
| CRBN-PROTAC-1 | CRBN | POI-X | Cell Line A | Data | Data | Data |
| SIAH-PROTAC-1 | SIAH | POI-X | Cell Line B | Data | Data | Data |
| VHL-PROTAC-1 | VHL | POI-X | Cell Line B | Data | Data | Data |
| CRBN-PROTAC-1 | CRBN | POI-X | Cell Line B | Data | Data | Data |
Caption : Comparative degradation efficiency of hypothetical SIAH-, VHL-, and CRBN-based PROTACs targeting Protein of Interest X (POI-X) in different cell lines. DC50 represents the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for a valid comparison.
1. Cell Culture and Treatment:
-
Cell Lines: Specify the cell lines used (e.g., relevant cancer cell lines expressing the POI and SIAH).
-
Culture Conditions: Detail the media, supplements, and incubation conditions (temperature, CO2 concentration).
-
PROTAC Treatment: Describe the preparation of PROTAC stock solutions and the final concentrations and incubation times used for treating the cells.
2. Western Blotting for Protein Degradation:
-
Cell Lysis: Provide the composition of the lysis buffer and the protocol for preparing cell lysates.
-
Protein Quantification: Specify the method used to determine protein concentration (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: Detail the percentage of the polyacrylamide gel, the amount of protein loaded per lane, and the transfer conditions. Specify the primary antibodies used (for the POI and a loading control like GAPDH or β-actin) and their dilutions, as well as the secondary antibodies.
-
Data Analysis: Describe the method for densitometric analysis of the western blot bands to quantify protein levels.
3. Ubiquitination Assays:
-
Immunoprecipitation: Detail the protocol for immunoprecipitating the POI from cell lysates.
-
Ubiquitin Immunoblotting: Describe the western blot procedure to detect polyubiquitinated POI using a ubiquitin-specific antibody.
Mandatory Visualizations
Signaling Pathway Diagram:
A diagram of the signaling pathway in which the POI is involved provides context for the therapeutic strategy. For instance, if the POI is a kinase in a cancer-related pathway:
In Vivo Validation of a TRIM24-Targeting PROTAC: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This guide provides a comparative analysis of the in vivo validation of dTRIM24, a PROTAC designed to degrade the transcriptional co-regulator TRIM24, against well-characterized PROTACs targeting other oncoproteins via the established E3 ligases VHL and Cereblon (CRBN).
This resource is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of in vivo performance, detailed experimental methodologies, and visual workflows to inform the design and evaluation of novel PROTAC degraders.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Comparative In Vivo Performance of PROTACs
The following tables summarize key pharmacodynamic (PD) and efficacy data from preclinical in vivo studies of dTRIM24 and comparator PROTACs.
Table 1: In Vivo Pharmacodynamics (Target Degradation)
| PROTAC | Target (E3 Ligase Recruited) | Animal Model | Dosing Regimen | Max. Target Degradation in Tumor | Citation |
| dTRIM24 | TRIM24 (VHL) | Chick Embryo Chorioallantoic Membrane (CAM) with Mantle Cell Lymphoma Xenograft | N/A | Not Reported | [1] |
| ARV-110 | Androgen Receptor (CRBN) | VCaP Xenograft (Castrated Mice) | 0.3, 1, or 3 mg/kg PO, QD for 3 days | 70%, 87%, and 90% respectively | [2] |
| ARV-471 | Estrogen Receptor (CRBN) | ER-dependent Breast Cancer Models | N/A | ≥90% | [3] |
| MZ1 | BRD4 (VHL) | AML Xenograft | N/A | Significant degradation leading to reduced tumor burden | [4] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| PROTAC | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Citation |
| dTRIM24 | Mantle Cell Lymphoma CAM Xenograft | 20 µM (in combination with 15 nM Bortezomib) | 48% TGI (combination), 23% TGI (monotherapy) | [5] |
| ARV-110 | VCaP Xenograft (Castrated Mice) | 0.1, 0.3, 1, and 3 mg/kg PO, QD | 20%, 69%, 101%, and 109% TGI respectively | |
| ARV-471 | MCF7 Orthotopic Xenograft | 30 mg/kg | 87-123% TGI | |
| MZ1 | AML Xenograft | N/A | Significant reduction in tumor burden |
Experimental Protocols and Methodologies
This section details the experimental designs for the in vivo studies cited, providing a framework for reproducible research.
General In Vivo Experimental Workflow
dTRIM24 In Vivo Study (Mantle Cell Lymphoma)
-
Animal Model : Chick Embryo Chorioallantoic Membrane (CAM) Xenograft Model.
-
Cell Lines : Bortezomib-resistant ZBR and JBR mantle cell lymphoma cells.
-
Procedure : ZBR or JBR cells were engrafted onto the CAM of chick embryos. The resulting tumors were treated twice with dTRIM24 (20 µM), Bortezomib (15 nM), or a combination.
-
Endpoint Analysis : On day 16 post-egg fertilization, embryos were sacrificed, and tumors were weighed to determine tumor growth inhibition.
ARV-110 In Vivo Study (Prostate Cancer)
-
Animal Model : VCaP xenograft mouse model (castrated male mice).
-
Cell Lines : VCaP human prostate cancer cells.
-
Procedure : VCaP cells were implanted in castrated male mice. Once tumors were established, mice were treated orally with ARV-110 at doses of 0.1, 0.3, 1, and 3 mg/kg once daily.
-
Pharmacodynamic Analysis : For PD analysis, tumors were collected after 3 days of treatment, and androgen receptor protein levels were quantified.
-
Efficacy Analysis : Tumor volumes were measured regularly to calculate tumor growth inhibition compared to the vehicle-treated group.
ARV-471 In Vivo Study (Breast Cancer)
-
Animal Model : MCF7 orthotopic xenograft mouse model.
-
Cell Lines : MCF7 human breast cancer cells.
-
Procedure : MCF7 cells were implanted into the mammary fat pad of mice. Following tumor establishment, mice were treated with ARV-471 (e.g., 30 mg/kg).
-
Pharmacodynamic Analysis : Tumor samples were collected to measure the degradation of the estrogen receptor.
-
Efficacy Analysis : Tumor growth was monitored throughout the study to determine the percentage of tumor growth inhibition.
MZ1 In Vivo Study (Acute Myeloid Leukemia)
-
Animal Model : AML xenograft mouse model.
-
Cell Lines : Various AML cell lines.
-
Procedure : AML cells were transplanted into immunodeficient mice. Mice were then treated with MZ1.
-
Efficacy Analysis : The primary outcome was the reduction in tumor burden in the MZ1-treated group compared to the control group.
Conclusion
The in vivo validation of PROTACs is a critical step in their development as therapeutic agents. The data presented here for dTRIM24, while still emerging, demonstrates its potential to effectively degrade TRIM24 and inhibit tumor growth, particularly in combination with other agents. In comparison, the more clinically advanced PROTACs, ARV-110 and ARV-471, showcase robust single-agent in vivo activity with significant target degradation and tumor growth inhibition in well-established xenograft models.
This comparative guide highlights the common methodologies and endpoints used to evaluate PROTACs in vivo. As research into novel E3 ligase ligands and PROTAC targets like TRIM24 continues, the generation of comprehensive in vivo datasets, including detailed pharmacokinetic and pharmacodynamic characterization, will be essential for advancing these promising molecules toward clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of TRIM24 in the regulation of proteasome-autophagy crosstalk in bortezomib-resistant mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of E3 Ligase Ligand 24: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of E3 ligase Ligand 24, a potent DCAF15 ligand, with alternative DCAF15 binders. We present experimental data on its binding affinity, cellular activity, and critically, its cross-reactivity with other E3 ligases, offering valuable insights for researchers in targeted protein degradation.
Executive Summary
This compound has emerged as a high-affinity ligand for the DDB1- and CUL4-associated factor 15 (DCAF15), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, with a reported IC50 of 0.053 μM.[1] While its potency for DCAF15 is notable, recent studies have revealed significant cross-reactivity, a critical consideration for its application in the development of Proteolysis Targeting Chimeras (PROTACs). This guide summarizes the current understanding of Ligand 24's binding profile, compares it with other known DCAF15 ligands, and provides detailed experimental protocols for its characterization. A key finding is that the degradation of the bromodomain-containing protein 4 (BRD4) by a PROTAC utilizing a derivative of Ligand 24 is not mediated by DCAF15, highlighting its off-target potential.[2][3]
Performance Comparison: Ligand 24 vs. Alternative DCAF15 Ligands
The primary alternatives to Ligand 24 for engaging the DCAF15 E3 ligase are aryl sulfonamides, such as indisulam and E7820. These molecules are known to act as "molecular glues," inducing the degradation of the RNA-binding protein RBM39 by promoting its interaction with DCAF15.
| Ligand | Target E3 Ligase | Binding Affinity (IC50/KD) | Mechanism of Action | Known Neo-substrate |
| Ligand 24 | DCAF15 | IC50 = 0.053 μM[1] | Direct Binder | Not established as a molecular glue |
| Indisulam | DCAF15 | KD = 22 μM (for ternary complex with RBM39)[4] | Molecular Glue | RBM39 |
| E7820 | DCAF15 | Binds to DCAF15 in a ternary complex with RBM39 | Molecular Glue | RBM39 |
Cross-Reactivity Profile of Ligand 24
A critical aspect of any E3 ligase ligand is its selectivity. While initially identified as a DCAF15 binder, subsequent research has demonstrated that the activity of PROTACs derived from Ligand 24 is not always dependent on this interaction.
DCAF15-Independent Degradation of BRD4
A study utilizing a PROTAC composed of a Ligand 24 derivative linked to a BRD4 inhibitor revealed that the degradation of BRD4 was maintained even in DCAF15 knockout cells. This pivotal finding indicates that another E3 ligase is responsible for the observed degradation, demonstrating significant cross-reactivity. Further investigation identified DCAF16 as the E3 ligase recruited by the Ligand 24-based PROTAC to degrade BRD4.
This off-target activity underscores the importance of comprehensive selectivity profiling for E3 ligase ligands to ensure the desired mechanism of action for targeted protein degradation.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize E3 ligase ligands, the following diagrams illustrate key signaling pathways and workflows.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of E3 ligase ligands. Below are protocols for key experiments.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of Ligand 24 binding to DCAF15.
Protocol:
-
Sample Preparation:
-
Purify recombinant DCAF15 protein.
-
Prepare a concentrated solution of Ligand 24 in a buffer matching the protein solution (e.g., PBS or HEPES with a small percentage of DMSO).
-
Thoroughly dialyze the protein against the ITC buffer to ensure buffer matching.
-
Degas all solutions prior to use.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
As a control, perform an identical titration of the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS).
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of Ligand 24 with its target E3 ligase in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293T) to 80-90% confluency.
-
Treat cells with various concentrations of Ligand 24 or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant containing the soluble proteins.
-
-
Detection:
-
Analyze the soluble protein fractions by Western blotting using an antibody specific for the target E3 ligase (e.g., DCAF15).
-
Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.
-
Quantitative Proteomics for Selectivity Profiling
Objective: To identify the on- and off-target proteins of Ligand 24 across the proteome.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with Ligand 24 or a vehicle control.
-
Lyse the cells and prepare protein extracts.
-
-
Affinity Purification (for pull-down experiments):
-
Immobilize a derivative of Ligand 24 onto beads.
-
Incubate the cell lysates with the beads to capture interacting proteins.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
-
Mass Spectrometry:
-
Digest the eluted proteins (from pull-down) or total cell lysates (for whole-proteome analysis) into peptides.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics software suite.
-
Compare the protein abundance between the Ligand 24-treated and control samples to identify proteins that are significantly enriched or depleted, indicating potential interactions.
-
Conclusion
This compound is a potent DCAF15 binder that has been instrumental in the exploration of this E3 ligase for targeted protein degradation. However, the discovery of its DCAF15-independent activity, mediated by DCAF16, highlights the critical need for thorough cross-reactivity studies in the development of E3 ligase ligands. The experimental protocols provided in this guide offer a framework for researchers to conduct comprehensive evaluations of Ligand 24 and other novel E3 ligase binders, ensuring the development of selective and effective protein degraders. Future work should focus on generating a broad selectivity panel for Ligand 24 against a wider range of E3 ligases to fully elucidate its off-target profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of E3 Ligase Ligand 24
Disclaimer: A specific Safety Data Sheet (SDS) for a compound explicitly named "E3 ligase Ligand 24" is not publicly available. The following guidelines are based on standard procedures for the disposal of potent, biologically active small molecules used in research and should be adapted to the specific information provided by the manufacturer's SDS for the compound . Always prioritize the instructions in the specific SDS for your compound.
This guide provides essential safety and logistical information for the proper disposal of this compound, a component likely used in the development of Proteolysis Targeting Chimeras (PROTACs). Given its biological activity, stringent adherence to safety protocols is mandatory to protect laboratory personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
E3 ligase ligands are bioactive molecules that can have significant physiological effects. While specific hazard data for "Ligand 24" is unavailable, related compounds often present a range of risks. Researchers must handle this compound with appropriate caution.
General Hazard Profile of Similar Research Compounds
| Hazard Statement | Classification | Recommended Precautions |
| H300/H302: Fatal or Harmful if swallowed [1] | Acute Toxicity (Oral) | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, rinse mouth and call a POISON CENTER or doctor immediately. |
| H310: Fatal in contact with skin | Acute Toxicity (Dermal) | Do not get in eyes, on skin, or on clothing. Wear protective gloves and protective clothing. Take off immediately all contaminated clothing and rinse skin with water/shower. |
| H330: Fatal if inhaled | Acute Toxicity (Inhalation) | Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wear respiratory protection. If inhaled, move to fresh air and call a physician immediately. |
| H315/H317: Causes skin irritation/May cause an allergic skin reaction | Skin Irritation/Sensitization | Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. |
| H318/H319: Causes serious eye damage/irritation | Eye Damage/Irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor. |
| H410/H412: Very toxic or harmful to aquatic life with long-lasting effects | Hazardous to the Aquatic Environment | Avoid release to the environment. Do not let the product enter drains. Collect spillage. |
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: A respirator may be required when handling the powder form if not in a fume hood.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Inactivation (if applicable and recommended by SDS)
-
Consult the manufacturer's SDS to determine if there is a recommended inactivation or degradation procedure before disposal. This information is often not available, in which case you should proceed directly to the next steps.
Step 2: Segregation and Collection of Waste
-
Solid Waste:
-
Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials.
-
Place all solid waste into a dedicated, clearly labeled, and sealable hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound.
-
Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.
-
Use a dedicated, sealed, and clearly labeled hazardous waste container for liquids.
-
Step 3: Labeling Hazardous Waste
-
Label the waste container clearly with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations.
-
The primary hazards (e.g., "Toxic," "Aquatic Hazard").
-
The date the container was started.
-
The name of the principal investigator or lab group.
-
Step 4: Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure secondary containment area within the laboratory.
-
The storage area should be away from drains and incompatible chemicals.
-
Keep the container tightly closed except when adding waste.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup. Do not attempt to transport the waste off-site yourself.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are unsure how to clean it up, contact your institution's EHS office immediately.
-
For small spills, if you are trained and have the appropriate PPE and spill kit, carefully clean up the material. Avoid generating dust.
-
Collect all cleanup materials in a hazardous waste container as described above.
-
-
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.
-
Seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of E3 Ligase Ligand 24: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of E3 Ligase Ligand 24. As a novel or uncharacterized small molecule, it is crucial to handle this compound with the utmost care, assuming it to be potentially hazardous. The following procedures are based on established best practices for laboratory safety and chemical handling in a drug discovery environment.
Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this class—small molecule ligands developed for therapeutic purposes—should be treated as potentially bioactive and hazardous.
Potential Hazards Include:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. The toxicological properties have not been fully investigated.
-
Skin and Eye Irritation: May cause irritation upon direct contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Unknown Long-Term Effects: As a research compound, the chronic effects of exposure are unknown.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of PPE is used.[1] The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Disposable nitrile gloves (double-gloving recommended) | Flame-resistant lab coat | N95 respirator or use of a chemical fume hood |
| Solution Preparation | Chemical splash goggles | Disposable nitrile gloves | Flame-resistant lab coat | Chemical fume hood |
| Cell Culture/In Vitro Assays | Safety glasses | Disposable nitrile gloves | Lab coat | Biosafety cabinet |
| Handling Concentrated Stock Solutions | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Silver Shield over nitrile) | Flame-resistant lab coat | Chemical fume hood |
Experimental Workflow and Handling Procedures
Adherence to standard operating procedures is critical to minimize exposure and ensure experimental integrity.
Step-by-Step Handling Protocol:
-
Preparation of Stock Solution:
-
Always handle the solid form of this compound within a certified chemical fume hood to prevent inhalation of dust.
-
Wear appropriate PPE as outlined in the table above, including double gloves.
-
Use a dedicated, calibrated balance for weighing.
-
Carefully add the desired solvent (e.g., DMSO) to the solid compound to create a concentrated stock solution.
-
Cap the vial tightly and vortex until fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
-
-
Use in Experiments:
-
Perform all dilutions of the concentrated stock solution in a chemical fume hood or biosafety cabinet.
-
When adding the compound to cells or other biological samples, use appropriate aseptic techniques.
-
Change gloves immediately if they become contaminated.
-
-
Storage:
-
Store the solid compound and stock solutions in a cool, dry, and dark place, as specified by the manufacturer.
-
Ensure containers are tightly sealed to prevent leakage or evaporation.
-
Store in a secondary container to contain any potential spills.
-
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain.
Disposal Procedures:
-
Solid Waste:
-
Includes contaminated gloves, pipette tips, tubes, and bench paper.
-
Collect in a dedicated, clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Includes leftover solutions, cell culture media, and buffers containing the compound.
-
Collect in a sealed, leak-proof, and clearly labeled hazardous liquid waste container.
-
-
Sharps Waste:
-
Includes contaminated needles and glass Pasteur pipettes.
-
Dispose of immediately into a designated sharps container.
-
-
Decontamination:
-
Wipe down all surfaces that have come into contact with the compound with an appropriate cleaning agent (e.g., 70% ethanol followed by soap and water).
-
-
Final Disposal:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and final disposal.
-
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE, including a respirator if the compound is a powder.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others in the vicinity.
-
Contact your institution's EHS or emergency response team.
-
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while working with this compound. Always prioritize safety and consult your institution's specific protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
